molecular formula C8H8BFO4 B036197 2-Methoxycarbonyl-3-fluorophenylboronic acid CAS No. 1256355-33-5

2-Methoxycarbonyl-3-fluorophenylboronic acid

Cat. No.: B036197
CAS No.: 1256355-33-5
M. Wt: 197.96 g/mol
InChI Key: YYMZEXVUWASNEC-UHFFFAOYSA-N
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Description

2-Methoxycarbonyl-3-fluorophenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H8BFO4 and its molecular weight is 197.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3-fluoro-2-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BFO4/c1-14-8(11)7-5(9(12)13)3-2-4-6(7)10/h2-4,12-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMZEXVUWASNEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)F)C(=O)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BFO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402566
Record name 2-METHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-33-5
Record name 2-METHOXYCARBONYL-3-FLUOROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methoxycarbonyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Methoxycarbonyl-3-fluorophenylboronic acid, a valuable building block in organic synthesis, particularly for the preparation of complex pharmaceutical intermediates. The primary synthetic route detailed herein is Directed ortho-Metalation (DoM) followed by borylation, a powerful strategy for the regioselective functionalization of aromatic rings.

Core Synthesis Route: Directed ortho-Metalation and Borylation

The synthesis of this compound is most effectively achieved through a Directed ortho-Metalation (DoM) strategy. This method leverages the directing ability of the methoxycarbonyl and fluoro substituents on the starting material, methyl 2-fluorobenzoate, to achieve regioselective lithiation at the C3 position. The resulting aryllithium intermediate is then quenched with a borate ester to afford the desired boronic acid.

Reaction Scheme

The overall synthetic transformation can be depicted as follows:

Figure 1. Overall reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure based on established methodologies for Directed ortho-Metalation and borylation of similar substrates.

Materials:

  • Methyl 2-fluorobenzoate

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate (B(OMe)₃)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2M solution

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Directed ortho-Metalation: To the freshly prepared LDA solution, add a solution of methyl 2-fluorobenzoate (1.0 equivalent) in anhydrous THF dropwise, maintaining the internal temperature at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Borylation: To the aryllithium intermediate solution, add trimethyl borate (1.5 equivalents) dropwise at -78 °C. The reaction is typically rapid. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCl until the solution is acidic (pH ~2).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford pure this compound.

Quantitative Data
ParameterTypical Value
Yield 60 - 80%
Purity >95% (after purification)
Appearance White to off-white solid

Table 1. Expected quantitative data for the synthesis of this compound.

Experimental Workflow and Logic

The synthesis of this compound follows a logical progression of steps designed to achieve high regioselectivity and yield. The workflow diagram below illustrates the key stages of the process.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Core Reaction Sequence cluster_workup Work-up and Purification cluster_analysis Product Analysis prep_LDA Prepare LDA solution (Diisopropylamine + n-BuLi in THF at -78°C) metalation Directed ortho-Metalation (Add Methyl 2-fluorobenzoate to LDA at -78°C) prep_LDA->metalation Freshly prepared borylation Borylation (Add Trimethyl borate at -78°C, warm to RT) metalation->borylation Formation of aryllithium quench Acidic Quench (Add 2M HCl) borylation->quench extract Extraction (Ethyl acetate) quench->extract wash_dry Wash and Dry (Brine, MgSO₄) extract->wash_dry concentrate Concentration (Rotary evaporation) wash_dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify analysis Characterization (NMR, MS, etc.) purify->analysis

Figure 2. Experimental workflow for the synthesis of this compound.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is a valuable building block in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.

The presence of the fluorine and methoxycarbonyl groups on the boronic acid can influence the electronic properties of the molecule, potentially affecting the efficiency and outcome of the coupling reaction. This makes it a useful reagent for the synthesis of highly functionalized and complex target molecules, including active pharmaceutical ingredients (APIs).

suzuki_coupling boronic_acid This compound product Biaryl Product boronic_acid->product aryl_halide Aryl/Heteroaryl Halide (R-X, X = Br, I, OTf) aryl_halide->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->product base Base (e.g., K₂CO₃, Cs₂CO₃) base->product

Figure 3. General scheme of a Suzuki-Miyaura cross-coupling reaction utilizing this compound.

Due to the lack of specific, published signaling pathways directly involving this compound, which primarily serves as a synthetic intermediate, a signaling pathway diagram is not applicable. The provided diagrams illustrate the core synthetic process and its primary application.

In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxycarbonyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Methoxycarbonyl-3-fluorophenylboronic acid. Due to the limited availability of specific experimental data for this particular isomer in published literature, this document focuses on its fundamental characteristics and presents standardized, detailed experimental protocols for the determination of its key physicochemical properties. This approach empowers researchers to generate reliable data for their specific applications, from synthetic chemistry to drug development.

Core Physicochemical Properties

While extensive experimental data for this compound is not publicly available, its fundamental molecular properties can be stated. For comparative context, publicly available data for the related isomer, 3-fluoro-4-(methoxycarbonyl)phenylboronic acid, is provided. It is crucial to note that isomeric compounds can have significantly different physical properties.

Table 1: Summary of Physicochemical Data

PropertyThis compound3-Fluoro-4-(methoxycarbonyl)phenylboronic acid (Isomer for Comparison)
Molecular Formula C₈H₈BFO₄[1][2][3]C₈H₈BFO₄[4]
Molecular Weight 197.96 g/mol [1][2][3]197.96 g/mol [4]
Appearance Solid[1][5]White to off-white crystalline powder[4]
Melting Point Data not available184 °C (literature value)[4]
Boiling Point Data not availableData not available
Solubility Data not availableReported to be soluble in organic solvents[4]
pKa Data not availableData not available

Experimental Protocols for Property Determination

The following sections provide detailed methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure substance.

Methodology: A standard method for determining the melting point is the capillary method.

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: The capillary tube is placed in a calibrated melting point apparatus alongside a thermometer or an electronic temperature sensor.

  • Heating and Observation: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute, especially near the anticipated melting point.

  • Data Recording: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.

G Melting Point Determination Workflow A Powder the dry sample B Pack into capillary tube A->B C Place in melting point apparatus B->C D Heat slowly (1-2 °C/min) C->D E Record onset and completion of melting D->E F Determine Melting Range E->F

Capillary method for melting point determination.
Solubility Profile

Determining the solubility of a compound in various solvents is critical for reaction setup, purification, and formulation development.

Methodology: The isothermal shake-flask method is a reliable technique for determining solubility.

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane) are selected.

  • Equilibration: An excess of the solid compound is added to a known volume of each solvent in sealed vials. These are then agitated at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Analysis: The resulting saturated solutions are filtered to remove any undissolved solid. The concentration of the compound in the clear filtrate is then quantified using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, or gravimetric analysis after solvent evaporation.

G Solubility Determination Workflow A Add excess solid to known volume of solvent B Agitate at constant temperature until equilibrium A->B C Filter the saturated solution B->C D Quantify concentration of the filtrate C->D E Calculate Solubility D->E

Isothermal shake-flask method for solubility.
Acidity Constant (pKa) Determination

The pKa of the boronic acid is a critical parameter, influencing its interaction with biological molecules and its reactivity in chemical synthesis.

Methodology: Potentiometric titration is a common and accurate method for pKa determination.

  • Sample Preparation: A precisely weighed amount of the boronic acid is dissolved in a suitable solvent system, often a mixture of water and an organic co-solvent like methanol or DMSO to ensure solubility.

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) while the pH is monitored using a calibrated pH electrode.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined as the pH at the half-equivalence point of the titration curve.

G pKa Determination Logical Flow A Dissolve compound in aqueous/organic solvent B Titrate with standardized strong base A->B C Monitor pH continuously B->C D Plot pH vs. Volume of titrant C->D E pKa = pH at half-equivalence point D->E

Potentiometric titration for pKa determination.

Spectroscopic Analysis Protocols

Spectroscopic methods are essential for structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. It is important to note that boronic acids can form oligomeric anhydrides (boroxines), which can lead to complex or broad NMR spectra. Using a solvent like methanol-d₄ can help to break up these oligomers and provide a clearer spectrum.

Methodology:

  • Sample Preparation: Dissolve approximately 5-25 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or methanol-d₄) in an NMR tube.

  • ¹H NMR: Provides information on the number and environment of protons.

  • ¹³C NMR: Identifies the different carbon environments in the molecule.

  • ¹⁹F NMR: Confirms the presence and chemical environment of the fluorine atom.

  • ¹¹B NMR: Characterizes the boron center, which is diagnostic for boronic acids.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples.

  • Sample Preparation: A small amount of the solid is placed directly onto the ATR crystal.

  • Analysis: Pressure is applied to ensure good contact, and the infrared spectrum is recorded.

  • Characteristic Bands: Key expected signals include O-H stretching from the boronic acid, C=O stretching from the ester, C-O stretching, B-O stretching, and aromatic C-H and C=C vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and can provide structural information through fragmentation analysis.

Methodology: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.

  • Sample Preparation: A dilute solution of the compound is made in a solvent such as methanol or acetonitrile.

  • Analysis: The solution is introduced into the mass spectrometer.

  • Data Interpretation: The mass-to-charge ratio (m/z) of the molecular ion is determined. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula with high accuracy.

Relevance in Drug Discovery and Development

While specific biological activities for this compound have not been documented, phenylboronic acids as a class are of significant interest to researchers in drug development. Their ability to reversibly bind with 1,2- and 1,3-diols, which are common structural motifs in biological molecules like sugars and glycoproteins, makes them valuable for various applications.

  • Targeted Therapies: The overexpression of sialic acids (which contain diol groups) on the surface of some cancer cells can be exploited for targeted drug delivery using phenylboronic acid-functionalized systems.[6][7]

  • Enzyme Inhibition: The boronic acid moiety can act as a transition-state analog, leading to the inhibition of certain enzymes, particularly serine proteases. A notable example is the proteasome inhibitor Bortezomib, a boronic acid-containing drug used in cancer treatment.

  • Sensing and Diagnostics: The interaction with sugars forms the basis for the development of glucose sensors.

The electronic and steric properties conferred by the fluoro and methoxycarbonyl substituents on the phenyl ring of this compound will modulate its pKa, binding affinities, and overall pharmacological profile, making it a compound of interest for further investigation.

References

An In-depth Technical Guide to 2-Methoxycarbonyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxycarbonyl-3-fluorophenylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides representative experimental protocols for its synthesis and application in cross-coupling reactions, and explores its relevance in the development of targeted therapeutics.

Chemical Identity and Properties

This compound is an ortho-substituted phenylboronic acid derivative. The presence of both a fluorine atom and a methoxycarbonyl group on the phenyl ring imparts unique reactivity and electronic properties, making it a valuable reagent for the synthesis of complex organic molecules.

Table 1: Chemical Identifiers and Properties

PropertyValueReference
Systematic Name This compoundN/A
Alternate Name 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid[1][2]
CAS Number 1256355-33-5, 1315476-07-3[1][2]
Molecular Formula C₈H₈BFO₄[2]
Molecular Weight 198.05 g/mol [2]
Purity Typically ≥97%[2]

Note: Two CAS numbers are currently associated with this compound, likely due to different registry entries for the same molecule.

Table 2: Physical and Chemical Data

PropertyValue
Appearance White to off-white solid (presumed)
Melting Point Data not available
Boiling Point Data not available
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO
Spectral Data NMR, HPLC, and LC-MS data are typically available from commercial suppliers upon request.[1]

Synthesis of this compound

A plausible synthetic route starts from methyl 2-bromo-6-fluorobenzoate. This starting material can be subjected to a lithium-halogen exchange or converted to a Grignard reagent, followed by reaction with a trialkyl borate and acidic workup to yield the desired boronic acid.

G cluster_synthesis Representative Synthesis Workflow start Methyl 2-bromo-6-fluorobenzoate step1 Lithium-Halogen Exchange (e.g., n-BuLi, -78 °C, THF) start->step1 step2 Borylation (e.g., Triisopropyl borate) step1->step2 step3 Acidic Hydrolysis (e.g., aq. HCl) step2->step3 product This compound step3->product

Caption: A plausible synthetic workflow for this compound.

Experimental Protocol: Representative Synthesis

Disclaimer: This is a representative protocol and has not been experimentally validated for this specific compound. Appropriate safety precautions should be taken.

  • Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add methyl 2-bromo-6-fluorobenzoate (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

  • Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M) until the pH is acidic.

  • Workup and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures prevalent in many pharmaceutical agents.

G cluster_suzuki Suzuki-Miyaura Coupling Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)-X oxidative_addition->pd_complex transmetalation Transmetalation (Boronic Acid + Base) pd_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar' transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl halide.

  • Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Relevance in Drug Discovery and Development

Boronic acid derivatives are crucial in medicinal chemistry due to their unique ability to form reversible covalent bonds with active site serine, threonine, or cysteine residues in enzymes. This property has led to the development of several successful drugs, most notably the proteasome inhibitor bortezomib.

While specific biological targets for compounds directly derived from this compound are not yet widely reported, its structural motifs are relevant to the development of inhibitors for key cancer-related targets such as Aurora kinases and proteasomes.

Potential Therapeutic Applications
  • Aurora Kinase Inhibition: Aurora kinases are a family of serine/threonine kinases that play a critical role in cell division.[3][4] Their overexpression is common in many cancers, making them attractive targets for cancer therapy.[5] Small molecule inhibitors of Aurora kinases, particularly Aurora B, are in various stages of preclinical and clinical development.[6] The fluorophenyl moiety is a common feature in many kinase inhibitors, and the boronic acid group can be used as a synthetic handle to construct more complex molecules that could potentially target the ATP-binding site or allosteric sites of these enzymes.

  • Proteasome Inhibition: The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, ultimately causing cell death.[7] Boronic acid-containing compounds, such as bortezomib, are effective proteasome inhibitors.[8] this compound can serve as a starting point for the synthesis of novel non-peptidic proteasome inhibitors, potentially offering different selectivity and pharmacokinetic profiles.

G cluster_pathway Role of Aurora Kinase B in Mitosis aurkb Aurora Kinase B cpc Chromosomal Passenger Complex aurkb->cpc histone_h3 Histone H3 cpc->histone_h3 Phosphorylates kinetochore Kinetochore-Microtubule Attachments cpc->kinetochore Corrects cytokinesis Cytokinesis cpc->cytokinesis Regulates chromosome_condensation Chromosome Condensation histone_h3->chromosome_condensation spindle_assembly Spindle Assembly Checkpoint kinetochore->spindle_assembly inhibition Inhibition by Small Molecules inhibition->aurkb

Caption: The role of Aurora Kinase B in mitosis and its potential inhibition.

Conclusion

This compound is a valuable and versatile building block for organic chemists and drug discovery scientists. Its unique substitution pattern allows for the creation of complex molecular architectures through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction. The relevance of its structural features in the design of inhibitors for important oncology targets such as Aurora kinases and proteasomes underscores its potential for the development of novel therapeutics. Further exploration of the reactivity and biological applications of this compound and its derivatives is warranted.

References

A Technical Guide to the Structure Elucidation of 2-Methoxycarbonyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structural elucidation of 2-Methoxycarbonyl-3-fluorophenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages spectral data from closely related analogs to predict its structural and spectroscopic characteristics.

Chemical Structure and Properties

This compound is an aromatic boronic acid derivative. The presence of a fluorine atom and a methoxycarbonyl group on the phenyl ring influences its electronic properties and reactivity, making it a versatile reagent in cross-coupling reactions and a potential pharmacophore in drug discovery.

Table 1: General Properties of this compound

PropertyValue
CAS Number 1256355-33-5
Molecular Formula C₈H₈BFO₄
Molecular Weight 197.96 g/mol
IUPAC Name [2-Fluoro-3-(methoxycarbonyl)phenyl]boronic acid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of analogous compounds, including 2-fluorophenylboronic acid, 3-fluorophenylboronic acid, and other substituted phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted Coupling Constants (Hz)
~8.1br s2HB(OH)₂-
~7.8-7.9m1HAr-H-
~7.5-7.6m1HAr-H-
~7.3-7.4m1HAr-H-
~3.9s3HOCH₃-

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C=O
~160 (d, ¹JCF ≈ 250 Hz)C-F
~135Ar-C
~130Ar-C
~125Ar-C
~120 (d)Ar-C
~115 (C-B)C-B
~53OCH₃

Note: The chemical shifts and coupling constants are estimations and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch (boronic acid dimer)
~1720StrongC=O stretch (ester)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1350StrongB-O stretch
~1250StrongC-O stretch (ester)
~1200MediumC-F stretch
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass spectrometric analysis of this compound.

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

m/zIon
198.05[M+H]⁺
220.03[M+Na]⁺
180.04[M-H₂O+H]⁺

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol

This protocol is adapted from the synthesis of structurally similar phenylboronic acids.

Reaction:

  • Starting Material: 1-Bromo-2-fluoro-3-methoxycarbonylbenzene

  • Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate, Hydrochloric acid (HCl)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve 1-bromo-2-fluoro-3-methoxycarbonylbenzene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C.

  • Slowly add a solution of n-BuLi in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete lithium-halogen exchange.

  • Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by adding aqueous HCl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the spectrum with standard parameters, including a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

FT-IR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample into the ESI source and acquire the mass spectrum in positive or negative ion mode.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow Start 1-Bromo-2-fluoro- 3-methoxycarbonylbenzene Reagents 1. n-BuLi, THF, -78 °C 2. B(O-iPr)₃ 3. HCl (aq) Start->Reagents Lithiation & Borylation Purification Workup & Purification Reagents->Purification Hydrolysis Product 2-Methoxycarbonyl- 3-fluorophenylboronic acid Purification->Product Isolation

An In-depth Technical Guide to 2-Methoxycarbonyl-3-fluorophenylboronic Acid for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methoxycarbonyl-3-fluorophenylboronic acid, a key building block in modern medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application in cross-coupling reactions, and explores its relevance in targeting signaling pathways in drug development.

Core Compound Data

This compound is a substituted phenylboronic acid that serves as a versatile reagent in organic synthesis, most notably in the formation of carbon-carbon and carbon-heteroatom bonds. Its unique substitution pattern, featuring both a fluorine atom and a methoxycarbonyl group, allows for the introduction of specific functionalities that can modulate the pharmacokinetic and pharmacodynamic properties of target molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₈BFO₄
Molecular Weight 197.96 g/mol [1][2]
CAS Number 1315476-07-3[1]
Appearance White to off-white solid
Purity Typically ≥95%
SMILES String COC(=O)c1cccc(c1F)B(O)O[2]
InChI Key ZWNQFICBQZRXEB-UHFFFAOYSA-N[2]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a lithium-halogen exchange reaction followed by borylation with a trialkyl borate. Below is a representative experimental protocol.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of substituted phenylboronic acids.

Materials:

  • Methyl 2-bromo-6-fluorobenzoate

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Trimethyl borate

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dry ice/acetone bath

Procedure:

  • Dissolve methyl 2-bromo-6-fluorobenzoate (1.0 eq.) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq.) dropwise to the solution, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.

  • In a separate flask, cool a solution of trimethyl borate (1.5 eq.) in anhydrous THF to -78 °C.

  • Transfer the lithium salt solution to the trimethyl borate solution via cannula, again maintaining a temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes) to yield this compound as a white solid.

Synthesis_Workflow start Start: Methyl 2-bromo-6-fluorobenzoate in THF lithiation Lithium-Halogen Exchange (-78 °C, n-BuLi) start->lithiation borylation Borylation (-78 °C, Trimethyl borate) lithiation->borylation hydrolysis Acidic Hydrolysis (1 M HCl) borylation->hydrolysis workup Extraction & Purification hydrolysis->workup product Product: 2-Methoxycarbonyl-3- fluorophenylboronic acid workup->product

Synthesis workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol provides a general procedure for the microwave-assisted Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a modern precatalyst)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Microwave vial

Procedure:

  • In a 10 mL microwave vial, combine this compound (1.2 eq.), the aryl bromide (1.0 eq.), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 eq.).

  • Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1-0.5 M.

  • Seal the vial with a cap and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add Ar-X pd2_complex Ar-Pd(II)L_n-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal [Ar'-B(OR)3]^- pd2_biaryl Ar-Pd(II)L_n-Ar' transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim red_elim->pd0 Ar-Ar' boronic_acid Ar'-B(OH)2 (this compound) borate_complex [Ar'-B(OH)3]^- boronic_acid->borate_complex base Base (e.g., K2CO3) base->borate_complex borate_complex->transmetal Activation

Generalized Suzuki-Miyaura catalytic cycle.

Role in Targeting Signaling Pathways

Boronic acids have emerged as a significant class of compounds in drug discovery, largely due to their ability to act as enzyme inhibitors. The boron atom can form a stable, reversible covalent bond with the hydroxyl group of serine or threonine residues in the active site of certain enzymes, such as proteases.

A prominent example is the use of boronic acid-containing molecules as proteasome inhibitors. The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, and its inhibition can lead to the accumulation of pro-apoptotic factors in cancer cells, ultimately triggering cell death.

Proteasome_Inhibition_Pathway cluster_pathway Proteasome-Mediated Protein Degradation and its Inhibition ub_protein Ubiquitinated Protein proteasome 26S Proteasome ub_protein->proteasome degradation Protein Degradation proteasome->degradation apoptosis Apoptosis proteasome->apoptosis Leads to accumulation of pro-apoptotic factors peptides Peptides degradation->peptides inhibitor Boronic Acid Inhibitor (e.g., derived from This compound) inhibitor->proteasome Inhibition

Inhibition of the proteasome pathway by a boronic acid-based drug.

The unique electronic properties conferred by the fluorine and methoxycarbonyl substituents of this compound make it an attractive scaffold for the design of potent and selective enzyme inhibitors. Researchers can leverage this building block to synthesize novel drug candidates targeting a variety of signaling pathways implicated in diseases such as cancer, inflammation, and infectious diseases.

Conclusion

This compound is a highly valuable and versatile reagent for drug discovery and development. Its well-defined chemical properties, coupled with its utility in robust synthetic methodologies like the Suzuki-Miyaura cross-coupling, enable the efficient construction of complex molecular entities. Furthermore, the inherent ability of the boronic acid moiety to interact with biological targets offers a promising avenue for the design of novel therapeutics that modulate key signaling pathways. This guide provides a foundational resource for researchers and scientists looking to incorporate this powerful building block into their drug discovery programs.

References

An In-depth Technical Guide to the Stability and Storage of 2-Methoxycarbonyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited stability and storage data are publicly available for 2-Methoxycarbonyl-3-fluorophenylboronic acid. The following guide is a synthesis of information on the stability and storage of analogous arylboronic acids and general chemical principles. All recommendations should be verified through empirical testing.

Introduction

This compound is a valuable building block in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The stability and proper storage of this reagent are critical for ensuring its reactivity, purity, and the reproducibility of experimental results. This guide provides a comprehensive overview of the factors influencing the stability of this compound, recommended storage conditions, and general protocols for stability assessment.

Core Concepts in Stability and Degradation

Arylboronic acids, including this compound, are susceptible to several degradation pathways that can impact their integrity. The primary routes of degradation are protodeboronation, oxidation, and the formation of cyclic anhydrides (boroxines).

  • Protodeboronation: This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. This process can be catalyzed by acidic or basic conditions and is often accelerated by the presence of moisture.

  • Oxidation: The boron center in boronic acids can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or prolonged exposure to air.[1] This can lead to the formation of various byproducts.

  • Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. This is a reversible process, and the presence of water can shift the equilibrium back towards the boronic acid. However, the formation of boroxines can affect the solubility and reactivity of the material.

Recommended Storage and Handling

Proper storage and handling are paramount to maintaining the quality of this compound. The following conditions are recommended based on general guidelines for arylboronic acids.[2]

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, thereby reducing oxidation and hydrolysis.
Light Store in a dark place.[3]Protects the compound from potential photolytic degradation.
Moisture Keep in a tightly sealed container in a dry place.[2]Arylboronic acids are often moisture-sensitive and can undergo hydrolysis.
Handling Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.To minimize inhalation and contact with the skin and eyes.

Potential Degradation Pathways

The primary degradation pathways for arylboronic acids are illustrated below. The specific rates and products for this compound have not been empirically determined and would require experimental investigation.

General Degradation Pathways of Arylboronic Acids A Arylboronic Acid (Ar-B(OH)₂) B Protodeboronation Product (Ar-H) A->B H₂O, H⁺/OH⁻ C Oxidation Products A->C [O] D Boroxine (Trimeric Anhydride) A->D -H₂O D->A +H₂O

Caption: General degradation pathways for arylboronic acids.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, a forced degradation study can be performed. The following are generalized protocols that can be adapted for this purpose.

5.1. Stability-Indicating HPLC Method Development

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products.[4]

Table 2: Example HPLC Parameters for Stability Assessment

ParameterExample Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 25°C

5.2. Forced Degradation Study Protocol

The following workflow outlines a general procedure for a forced degradation study.

Forced Degradation Study Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare stock solution of This compound B Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H₂O₂, RT) A->D E Thermal Stress (e.g., 80°C, solid state) A->E F Photolytic Stress (e.g., UV/Vis light exposure) A->F G Withdraw samples at defined time points B->G C->G D->G E->G F->G H Analyze by stability-indicating HPLC-UV method G->H I Identify degradation products (e.g., LC-MS) H->I J Quantify parent compound and degradation products H->J

Caption: Workflow for a forced degradation study.

5.3. NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying the structure of degradation products.

  • ¹H NMR: Can be used to observe the disappearance of protons on the parent molecule and the appearance of new signals corresponding to degradation products.

  • ¹¹B NMR: Is particularly useful for observing changes in the chemical environment of the boron atom, which can indicate degradation or the formation of boroxines.[4]

  • ¹⁹F NMR: Can monitor changes in the environment of the fluorine atom, providing additional information on the integrity of the molecule.

Summary of Potential Stability Issues and Mitigation Strategies

Table 3: Stability Challenges and Mitigation

ChallengePotential ConsequenceMitigation Strategy
Hydrolysis (Protodeboronation) Loss of active boronic acid functionality, formation of 2-fluoro-6-methoxycarbonylbenzene.Store in a dry environment, under an inert atmosphere. Use anhydrous solvents for reactions.
Oxidation Formation of various oxidized byproducts, loss of purity.Store under an inert atmosphere. Avoid contact with strong oxidizing agents.
Formation of Boroxines Changes in physical properties (e.g., solubility), potential impact on reactivity.Store in a dry environment. Can often be reversed by the addition of water.
Photodegradation Potential for decomposition upon exposure to light.Store in a dark container or in a light-protected area.
Thermal Degradation Accelerated degradation at elevated temperatures.Store at recommended refrigerated temperatures (2-8°C).

Conclusion

References

Technical Guide: Solubility of 2-Methoxycarbonyl-3-fluorophenylboronic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Methoxycarbonyl-3-fluorophenylboronic acid in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature for this particular compound, this document focuses on providing a robust experimental protocol for determining its solubility. Furthermore, it discusses the general solubility characteristics of related phenylboronic acid derivatives to offer valuable context for solvent selection and experimental design.

Introduction to the Solubility of Phenylboronic Acids

Phenylboronic acids are a critical class of reagents in organic synthesis, most notably for their use in Suzuki-Miyaura cross-coupling reactions. Their solubility in organic solvents is a crucial parameter for reaction optimization, purification, and formulation in various applications, including drug development.

The solubility of phenylboronic acids is influenced by several factors:

  • Substitution on the phenyl ring: The nature and position of substituents significantly impact the polarity, crystal lattice energy, and intermolecular interactions of the molecule, thereby affecting its solubility. For this compound, the presence of a methoxycarbonyl group and a fluorine atom will dictate its interaction with different solvents.

  • Solvent properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent play a pivotal role in the dissolution process.

  • Temperature: Solubility is generally temperature-dependent, often increasing with a rise in temperature.

  • Presence of anhydrides (boroxines): Boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines.[1] This equilibrium can influence solubility measurements, particularly at elevated temperatures.[1]

Qualitative solubility information for this compound indicates it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[2] However, for precise applications, quantitative determination is essential.

Quantitative Solubility Data

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method of Determination
e.g., Acetonee.g., 25e.g., Dynamic Method
e.g., Chloroforme.g., 25e.g., Dynamic Method
e.g., Methanole.g., 25e.g., Dynamic Method
e.g., Toluenee.g., 25e.g., Dynamic Method
e.g., Tetrahydrofurane.g., 25e.g., Dynamic Method

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic method is a widely used and reliable technique for determining the solubility of compounds in various solvents.[1][3][4] This method involves visually or instrumentally observing the temperature at which a known concentration of a solute completely dissolves in a solvent upon controlled heating. The following protocol is adapted from methodologies reported for the solubility determination of other phenylboronic acids.[1][4]

3.1. Materials and Apparatus

  • This compound (high purity)

  • High-purity, anhydrous organic solvents

  • Analytical balance (precision ±0.1 mg)

  • Sealed glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable heating rate

  • Digital thermometer

  • Luminance probe or a device for turbidity measurement (optional, for higher precision)

3.2. Procedure

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a glass vial.

    • Add a precise volume or weight of the desired organic solvent to the vial to achieve a known concentration or mole fraction.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.

  • Solubility Measurement:

    • Place the sealed vial in the controlled temperature bath.

    • Begin stirring to ensure the suspension is homogeneous.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.[3]

    • Continuously monitor the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear, transparent solution.[3]

    • Record this temperature.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of this compound in the same solvent.

    • Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to generate a solubility curve.

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility using the dynamic method.

Solubility_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute add_solvent Add Solvent weigh_solute->add_solvent seal_vial Seal Vial add_solvent->seal_vial place_in_bath Place in Temp. Bath seal_vial->place_in_bath heat_stir Controlled Heating & Stirring place_in_bath->heat_stir observe Observe Dissolution heat_stir->observe record_temp Record Temperature observe->record_temp repeat_exp Repeat for Different Concentrations record_temp->repeat_exp plot_data Plot T vs. Mole Fraction repeat_exp->plot_data end_point End plot_data->end_point start Start start->weigh_solute

Workflow for Dynamic Solubility Determination.

General Solubility Considerations for Phenylboronic Acids

While specific data for the target compound is pending experimental determination, general trends observed for other phenylboronic acids can provide guidance:

  • Esterification Effect: Esterification of boronic acids generally increases their solubility in organic solvents compared to the free acids.[3]

  • Solvent Polarity: Phenylboronic acids tend to show higher solubility in polar aprotic solvents like ethers and ketones, moderate solubility in solvents like chloroform, and low solubility in nonpolar hydrocarbon solvents.[5]

  • Substituent Effects: The introduction of functional groups can alter solubility. For instance, the isobutoxy group in isobutoxyphenylboronic acid generally increases its solubility in most tested organic solvents compared to the parent phenylboronic acid.[4] The electron-withdrawing nature of the fluoro and methoxycarbonyl groups in the target compound will influence its solid-state packing and interactions with solvents.

This guide provides a framework for the systematic determination and understanding of the solubility of this compound. The provided experimental protocol, when carefully executed, will yield reliable data crucial for its application in research and development.

References

An In-depth Technical Guide on the Spectral Properties of 2-Methoxycarbonyl-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycarbonyl-3-fluorophenylboronic acid is a substituted arylboronic acid of significant interest in medicinal chemistry and organic synthesis. Its structural features, including the electron-withdrawing methoxycarbonyl group and the electronegative fluorine atom, modulate the reactivity of the boronic acid moiety, making it a versatile building block in cross-coupling reactions, such as the Suzuki-Miyaura coupling. This guide details the anticipated spectral data for this compound and provides standardized protocols for its empirical analysis.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the known spectral properties of analogous compounds, including 2-fluorophenylboronic acid, 3-fluorophenylboronic acid, and various methoxycarbonyl-substituted phenylboronic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H47.6 - 7.8tJ(H,H) ≈ 7.8
Ar-H57.3 - 7.5tJ(H,H) ≈ 7.8
Ar-H67.8 - 8.0dJ(H,H) ≈ 7.8
-OCH₃3.8 - 3.9s-
-B(OH)₂8.0 - 8.5s (broad)-

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Coupling Constant (J, Hz)
C=O165 - 168-
C-F158 - 162¹J(C,F) ≈ 240-250
C-B130 - 135 (broad)-
C-COOCH₃130 - 133²J(C,F) ≈ 15-25
Ar-C4128 - 131⁴J(C,F) ≈ 1-3
Ar-C5120 - 124³J(C,F) ≈ 3-5
Ar-C6133 - 136³J(C,F) ≈ 8-12
-OCH₃52 - 54-
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule. The predicted vibrational frequencies are given in wavenumbers (cm⁻¹).

Table 3: Predicted FT-IR Spectral Data

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H stretch (boronic acid)3200 - 3500Broad, Strong
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (methyl)2850 - 2960Medium
C=O stretch (ester)1710 - 1730Strong
C=C stretch (aromatic)1580 - 1620, 1450 - 1500Medium to Strong
B-O stretch1330 - 1380Strong
C-O stretch (ester)1250 - 1300Strong
C-F stretch1100 - 1200Strong
B-OH bend650 - 700Broad, Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

Ion Predicted m/z Notes
[M+H]⁺199.05Molecular ion with protonation
[M+Na]⁺221.03Sodium adduct
[M-H]⁻197.04Deprotonated molecular ion
[M-H₂O+H]⁺181.04Loss of water from the boronic acid moiety
[M-B(OH)₂]⁺154.04Fragmentation involving loss of the boronic acid group

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectral data for arylboronic acids. These methods are widely applicable and can be adapted for the specific analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial as boronic acids can undergo dehydration to form boroxines, which can complicate the spectra. DMSO-d₆ is often a good choice as it can disrupt the hydrogen bonding that facilitates boroxine formation.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to encompass all expected carbon resonances (typically 0-180 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy

Objective: To identify the characteristic functional groups of the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • This is the most common and convenient method for solid samples.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar.

    • Transfer the mixture to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Place the sample in the spectrometer and collect the sample spectrum.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrumentation (Electrospray Ionization - ESI):

    • ESI is a soft ionization technique suitable for polar molecules like boronic acids.

    • Infuse the sample solution into the mass spectrometer's ion source via a syringe pump or through an HPLC system.

    • Acquire spectra in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.

  • Data Analysis:

    • Analyze the full scan mass spectrum to identify the molecular ion peaks.

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel arylboronic acid like this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Validation start Starting Materials reaction Chemical Reaction (e.g., Lithiation-Borylation) start->reaction workup Reaction Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir FT-IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis structure_validation Structure Validation data_analysis->structure_validation final_report final_report structure_validation->final_report Final Report

Commercial Availability and Synthetic Insights for 2-Methoxycarbonyl-3-fluorophenylboronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 2-Methoxycarbonyl-3-fluorophenylboronic acid (CAS No. 1256355-33-5). Additionally, it outlines a representative experimental protocol for the synthesis of arylboronic acids, offering valuable insights for researchers in drug discovery and organic synthesis.

Commercial Availability

This compound, a key building block in medicinal chemistry and materials science, is available from a range of specialized chemical suppliers. The following table summarizes the available data on purity, quantity, and purchasing information from various vendors. Please note that pricing and lead times are subject to change and direct inquiry with the suppliers is recommended for the most current information.

SupplierCAS NumberPurityAvailable QuantitiesPrice (USD)Lead Time
GlobalChemMall1256355-33-5≥ 99%Min. Order: 1 kgContact for price3 days (ready goods), 7 days (OEM)
Thoreauchem1256355-33-597%InquireInquireInquire
Alfa Chemistry1256355-33-596%InquireInquireInquire
AstaTechNot Specified95%1g$496.00Inquire
BoronPharm1256355-33-5> 95%InquireInquireInquire
ChemUniverse1315476-07-3*95%1g$167.006 to 8 days

*Note: ChemUniverse lists a compound with a similar name, 2-Fluoro-3-(methoxycarbonyl)phenylboronic acid, under a different CAS number. Researchers should verify the structure and CAS number with the supplier to ensure it meets their specific needs.

Experimental Protocol: A General Method for the Synthesis of Arylboronic Acids

Reaction Scheme:

Materials and Reagents:

  • Aryl halide (e.g., Methyl 2-bromo-6-fluorobenzoate)

  • Magnesium turnings

  • Iodine (for activation)

  • Anhydrous tetrahydrofuran (THF)

  • Triisopropyl borate

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium surface.

    • Under a nitrogen atmosphere, add a solution of the aryl halide in anhydrous THF dropwise to the magnesium turnings.

    • The reaction is typically initiated by gentle heating. Once initiated, the reaction should be maintained at a gentle reflux until the magnesium is consumed.

  • Borylation:

    • Cool the freshly prepared Grignard reagent to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of triisopropyl borate in anhydrous THF to the Grignard reagent, maintaining the temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Quench the reaction by the slow addition of 1 M HCl at 0 °C.

    • Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude arylboronic acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Visualization of the Chemical Procurement Workflow

The following diagram illustrates a typical workflow for a researcher procuring a chemical reagent like this compound.

G A Identify Need for This compound B Search Chemical Supplier Databases (e.g., PubChem, eMolecules) A->B C Identify Potential Suppliers B->C D Request Quotations (Price, Purity, Availability, Lead Time) C->D E Evaluate Supplier Responses D->E F Select Supplier and Place Purchase Order E->F G Supplier Processes Order and Ships Compound F->G H Receive and Log Compound (Verify Identity and Purity) G->H I Store Compound Under Appropriate Conditions H->I J Ready for Use in Research I->J

Chemical Procurement Workflow

References

An In-depth Technical Guide on the Safety and Handling of 2-Methoxycarbonyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Methoxycarbonyl-3-fluorophenylboronic acid (CAS No. 1256355-33-5), a key reagent in synthetic chemistry. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental integrity.

Compound Identification and Properties
PropertyData
Chemical Name This compound
CAS Number 1256355-33-5
Molecular Formula C₈H₈BFO₄
Appearance Typically a powder or solid[1].
Storage Temperature Room temperature; refrigeration may also be recommended[1][2].
Solubility No data available, but likely soluble in organic solvents like dioxane and DMF used in coupling reactions[1][3].

Quantitative data on melting point, boiling point, and specific solubility are not consistently available across safety data sheets.[1]

Hazard Identification and Safety Precautions

This compound is classified as an irritant and may be harmful if not handled properly. The following table summarizes the key hazards and precautionary statements based on the Globally Harmonized System (GHS).

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation[2].
Eye Irritation H319Causes serious eye irritation[2].
Respiratory Irritation H335May cause respiratory irritation[2].
Acute Oral Toxicity H302Harmful if swallowed[4].

Signal Word: Warning [2]

Personal Protective Equipment (PPE) and Engineering Controls

Proper PPE and engineering controls are mandatory to minimize exposure.

ControlSpecification
Engineering Controls Work must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors[1][5]. Ensure eyewash stations and safety showers are readily accessible[5][6].
Eye/Face Protection Wear chemical safety goggles or glasses that conform to OSHA 29 CFR 1910.133 or European Standard EN166[5][6].
Hand Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.
Skin/Body Protection Wear a lab coat or appropriate protective clothing to prevent skin exposure[1].
Respiratory Protection If dust is generated, a NIOSH/MSHA-approved respirator may be necessary. For firefighting, a self-contained breathing apparatus is required[5].
Safe Handling, Storage, and Disposal

Handling:

  • Avoid creating dust when handling the solid material[1].

  • Do not breathe dust, vapor, mist, or gas[7].

  • Avoid contact with skin and eyes[1].

  • Wash hands thoroughly after handling and before eating, drinking, or smoking[4].

  • Use in a well-ventilated area, preferably a fume hood[5].

Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place[5].

  • Store refrigerated when specified[1][5].

  • This compound may be moisture-sensitive; storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended for long-term stability[7][8].

Disposal:

  • Dispose of waste in accordance with federal, state, and local regulations[1].

  • Contact a licensed professional waste disposal service for disposal of this material[1]. Do not empty into drains[5][7].

Reactivity and Stability
  • Chemical Stability: The product is generally stable under recommended storage conditions[5].

  • Conditions to Avoid: Heat, flames, sparks, and exposure to moisture[1].

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases[9].

  • Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may form, including carbon oxides, hydrogen fluoride, and oxides of boron[5].

  • Protodeboronation: A common undesired side reaction for arylboronic acids is protodeboronation, where the C-B bond is cleaved. This can be catalyzed by aqueous bases[8][10][11]. Using anhydrous conditions or more stable boronic esters can help minimize this decomposition pathway[8].

Experimental Protocols and Workflows

A primary application for this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds[12][13].

Logical Workflow: Risk Assessment and Safe Handling

The following diagram outlines the logical workflow for safely handling this compound from procurement to disposal.

cluster_prep Preparation & Assessment cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Procure Chemical & SDS B Review SDS & Conduct Risk Assessment A->B C Identify Required PPE & Engineering Controls B->C D Don PPE in Designated Area C->D E Work in Chemical Fume Hood D->E F Weigh & Dispense Reagent E->F G Perform Experiment (e.g., Suzuki Coupling) F->G H Quench Reaction & Work-up G->H I Segregate Waste Streams (Halogenated, Non-halogenated) H->I K Clean Glassware & Workspace H->K J Dispose of Waste via Licensed Service I->J L Doff & Dispose of PPE K->L

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a representative method for using this compound. Microwave-assisted synthesis can significantly reduce reaction times[12].

Materials:

  • This compound (1.2 equivalents)

  • Aryl Halide (e.g., 4-Bromoanisole, 1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)[3][8]

  • Solvent System (e.g., 4:1 mixture of 1,4-Dioxane and Water)

  • 10 mL microwave reaction vial with a stir bar

Procedure:

  • In a 10 mL microwave vial, combine this compound, the aryl halide, the palladium catalyst, and the base[12].

  • Add the dioxane/water solvent system. The final concentration should be approximately 0.1-0.5 M[12].

  • Seal the vial securely with a cap.

  • Place the vial into the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150°C) for a specified time (typically 5-30 minutes)[12].

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[8].

  • Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling experimental workflow.

A Combine Boronic Acid, Aryl Halide, Base, & Catalyst in Microwave Vial B Add Degassed Solvent (e.g., Dioxane/Water) A->B C Seal Vial & Place in Microwave Reactor B->C D Irradiate at 100-150°C for 5-30 min C->D E Cool to Room Temperature & Perform Aqueous Work-up D->E F Extract with Organic Solvent, Dry, and Concentrate E->F G Purify by Column Chromatography F->G H Characterize Product (NMR, MS) G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols for 2-Methoxycarbonyl-3-fluorophenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a wide array of starting materials. Within the realm of medicinal chemistry and materials science, the synthesis of functionalized biaryl compounds is of paramount importance, as these scaffolds are prevalent in numerous pharmaceuticals, agrochemicals, and organic electronic materials.

2-Methoxycarbonyl-3-fluorophenylboronic acid is a valuable building block in this context. The presence of a fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxycarbonyl group provides a reactive handle for further synthetic transformations, allowing for the construction of complex molecular architectures. These application notes provide detailed protocols and representative data for the use of this compound in Suzuki-Miyaura coupling reactions.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These examples are based on typical outcomes for similar sterically hindered and electronically diverse coupling partners.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2 equiv)Toluene/H₂O (4:1)1001292
21-Bromo-4-nitrobenzenePd₂(dba)₃ (1.5)XPhos (3)K₂CO₃ (2 equiv)1,4-Dioxane/H₂O (5:1)901685
32-BromopyridinePd(PPh₃)₄ (3)-Cs₂CO₃ (2.5 equiv)DMF1101088
41-Bromo-3,5-dimethylbenzenePd(dppf)Cl₂ (2)-Na₂CO₃ (2 equiv)Acetonitrile/H₂O (3:1)801895

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using this compound and an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Water mixture)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), the palladium catalyst, the phosphine ligand, and the base.

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen).

    • Repeat this evacuation-backfill cycle three times to ensure the reaction atmosphere is free of oxygen.

  • Solvent Addition:

    • Through the septum, add the anhydrous and degassed solvent system (e.g., a 4:1 mixture of toluene and water) via a syringe.

  • Reaction Execution:

    • Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C).

    • Stir the reaction mixture vigorously for the specified time (e.g., 12-18 hours).

  • Reaction Monitoring:

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture.

  • Work-up:

    • Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and then with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification Reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Catalyst & Ligand - Base Setup Combine Reagents in Flask Reagents->Setup Solvent Prepare Degassed Solvent AddSolvent Add Solvent Solvent->AddSolvent Inert Establish Inert Atmosphere (Ar/N2) Setup->Inert Inert->AddSolvent Heat Heat and Stir AddSolvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Dry Dry & Concentrate Workup->Dry Purify Column Chromatography Dry->Purify Analysis Characterization (NMR, MS) Purify->Analysis

Caption: General workflow for a Suzuki-Miyaura coupling experiment.

Suzuki_Cycle Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X L_n Pd0->PdII_ArX Oxidative Addition PdII_ArAr Ar-Pd(II)-Ar' L_n PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Reductive Elimination Product Ar-Ar' PdII_ArAr->Product ArBOH2 Ar'B(OH)₂ ArBOH2->PdII_ArAr Base Base Base->PdII_ArAr ArX Ar-X ArX->PdII_ArX

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Methoxycarbonyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of 2-Methoxycarbonyl-3-fluorophenylboronic acid with various aryl and heteroaryl halides. This particular boronic acid is a valuable building block in medicinal chemistry and materials science, as the incorporated fluorinated biaryl motif can significantly influence the pharmacokinetic and physicochemical properties of target molecules. The presence of both a fluorine atom and a methoxycarbonyl group in ortho positions to the boronic acid presents specific challenges, including potential steric hindrance and altered electronics, which necessitate carefully optimized reaction conditions for successful cross-coupling.

Overview of the Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds via a palladium-catalyzed reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate. The catalytic cycle, shown below, generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst.

For sterically hindered or electronically challenging substrates like this compound, the efficiency of these steps can be diminished, often requiring specialized catalyst systems to achieve high yields.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition Product Biaryl Product (R¹-R²) PdII_aryl R¹-Pd(II)L₂-R² PdII_halide->PdII_aryl Transmetalation PdII_aryl->Pd0 Reductive Elimination ArylHalide Aryl Halide (R¹-X) ArylHalide->PdII_halide BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->PdII_aryl Base Base (e.g., K₂CO₃) Base->PdII_aryl Activates Boronic Acid Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification Reagents Weigh Aryl Halide, Boronic Acid, and Base Vessel Add to a Flame-Dried Schlenk Flask Reagents->Vessel Inert Evacuate and Backfill with Inert Gas (3x) Vessel->Inert Catalyst Add Pd Catalyst/Ligand under Inert Atmosphere Inert->Catalyst Solvent Add Degassed Solvent(s) via Syringe Catalyst->Solvent Heat Heat to Desired Temperature with Vigorous Stirring Solvent->Heat Monitor Monitor Reaction by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Quench Quench with Water and Dilute with Organic Solvent Cool->Quench Extract Separate Layers and Extract Aqueous Phase Quench->Extract Purify Dry, Concentrate, and Purify by Column Chromatography Extract->Purify

Application Notes and Protocols for 2-Methoxycarbonyl-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycarbonyl-3-fluorophenylboronic acid is a valuable building block in modern organic synthesis, particularly in the realm of medicinal chemistry and drug development. Its unique substitution pattern, featuring a fluorine atom and a methoxycarbonyl group, allows for the introduction of these key functionalities into complex molecular architectures. This reagent is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form biaryl and heteroaryl structures. These structural motifs are prevalent in a wide range of biologically active compounds, making this boronic acid a crucial intermediate in the synthesis of novel therapeutic agents. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.

Synthesis of this compound

A typical synthetic approach involves the following steps:

  • Formation of an Organometallic Reagent: Methyl 2-bromo-6-fluorobenzoate is reacted with a strong base, such as n-butyllithium or isopropylmagnesium chloride, at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to form the corresponding organolithium or Grignard reagent.

  • Borylation: The organometallic intermediate is then treated with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at the same low temperature.

  • Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of complex biaryl compounds. The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or heteroaryl halide (or triflate).

Table 1: Representative Reaction Conditions for Suzuki-Miyaura Coupling
ParameterCondition 1Condition 2Condition 3
Aryl Halide Aryl Bromide (1.0 equiv)Heteroaryl Chloride (1.0 equiv)Aryl Iodide (1.0 equiv)
Boronic Acid 1.2 equiv1.5 equiv1.1 equiv
Catalyst Pd(PPh₃)₄ (3 mol%)Pd₂(dba)₃ (2 mol%) / SPhos (4 mol%)Pd(dppf)Cl₂ (5 mol%)
Base K₂CO₃ (2.0 equiv)K₃PO₄ (3.0 equiv)Cs₂CO₃ (2.5 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)TolueneDMF
Temperature 90 °C110 °C85 °C
Reaction Time 12 h18 h10 h
Yield Good to ExcellentModerate to GoodGood to Excellent

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask under a positive flow of the inert gas.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Diagrams

Suzuki_Miyaura_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Reactants & Base (Aryl Halide, Boronic Acid, K2CO3) B 2. Inert Atmosphere (Evacuate & Backfill with Argon) A->B C 3. Add Catalyst (Pd(PPh3)4) B->C D 4. Add Solvents (Dioxane/H2O) C->D E 5. Heat & Stir (e.g., 90 °C) D->E F 6. Monitor Progress (TLC or LC-MS) E->F G 7. Cool & Quench (Add Ethyl Acetate & H2O) F->G H 8. Extraction G->H I 9. Dry & Concentrate H->I J 10. Purify (Column Chromatography) I->J K Final Product J->K

Caption: Suzuki-Miyaura Coupling Experimental Workflow.

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L_n pd2_halide R1-Pd(II)L_n-X pd0->pd2_halide R1-X pd2_aryl R1-Pd(II)L_n-R2 pd2_halide->pd2_aryl R2-B(OH)2 (Base) pd2_aryl->pd0 product R1-R2 pd2_aryl->product reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation

Caption: Suzuki-Miyaura Catalytic Cycle.

The Role of 2-Methoxycarbonyl-3-fluorophenylboronic Acid in the Synthesis of Novel PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 2-Methoxycarbonyl-3-fluorophenylboronic acid has emerged as a critical building block in medicinal chemistry for the development of potent and selective phosphoinositide 3-kinase (PI3K) inhibitors, a class of targeted cancer therapeutics. Its application in Suzuki-Miyaura cross-coupling reactions enables the efficient synthesis of complex molecular architectures necessary for potent inhibition of the PI3K signaling pathway, which is frequently dysregulated in human cancers.

The strategic incorporation of the fluorinated and methoxycarbonyl-substituted phenyl moiety, facilitated by this boronic acid, is crucial for achieving high potency and desirable pharmacokinetic properties in the resulting inhibitor molecules. This is exemplified in the synthesis of a series of 2-morpholino-4H-chromen-4-one derivatives, which have demonstrated significant inhibitory activity against PI3K isoforms.

Application in the Synthesis of PI3K Inhibitors

A key application of this compound is in the Suzuki-Miyaura coupling reaction with a suitable heterocyclic halide to construct the core structure of PI3K inhibitors. For instance, its coupling with a brominated chromenone intermediate is a pivotal step in the synthesis of a potent class of PI3K inhibitors.

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is hyperactivated due to mutations in key components like PI3K. The inhibitors synthesized using this compound are designed to block the activity of PI3K, thereby inhibiting downstream signaling and suppressing tumor growth.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor PI3K Inhibitor (e.g., Chromenone derivative) Inhibitor->PI3K Inhibition

Caption: PI3K Signaling Pathway and Point of Inhibition.

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide.

Materials:

  • Aryl or Heteroaryl Bromide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl bromide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Aryl Bromide, Boronic Acid, Pd Catalyst, Base B Inert Atmosphere (N2 or Ar) A->B C Add Degassed Solvent B->C D Heat and Stir (80-100 °C, 4-12 h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT E->F Reaction Complete G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J Pure Product I->J

Caption: General Workflow for Suzuki-Miyaura Coupling.

Quantitative Data

The following table summarizes the biological activity of a representative PI3K inhibitor synthesized using this compound.

Compound IDTargetIC₅₀ (nM)
Example Compound 1 PI3Kα5.2
PI3Kβ25.8
PI3Kδ3.5
PI3Kγ15.1

Note: The data presented is a representative example from publicly available patent literature (WO2011048082A1) and may not reflect the full scope of compounds synthesized.

Conclusion

This compound is a valuable reagent in medicinal chemistry, enabling the synthesis of potent PI3K inhibitors with potential applications in oncology. The protocols and data presented herein provide a foundation for researchers and drug development professionals working in this area. Further exploration of structure-activity relationships and optimization of reaction conditions can lead to the discovery of next-generation PI3K inhibitors with improved efficacy and safety profiles.

Application Notes and Protocols: The Use of 2-Methoxycarbonyl-3-fluorophenylboronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycarbonyl-3-fluorophenylboronic acid is a versatile and valuable reagent in modern organic synthesis, particularly in the construction of complex biaryl and heteroaryl structures. Its unique substitution pattern, featuring both a fluorine atom and a methoxycarbonyl group, imparts desirable electronic properties and offers multiple points for further functionalization. This makes it a key building block in the synthesis of novel compounds for pharmaceutical discovery, agrochemicals, and materials science. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of target molecules, while the ester group provides a handle for subsequent chemical transformations.

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient and selective synthesis of a wide range of biaryl compounds, which are prevalent motifs in many biologically active molecules.

Core Applications in Organic Synthesis

The principal utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions to form C(sp²)–C(sp²) bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for the synthesis of biaryl compounds. This compound is an excellent substrate for this reaction, coupling with a variety of aryl and heteroaryl halides or triflates. The reaction generally proceeds with high yields and functional group tolerance.

General Reaction Scheme:

Quantitative Data from Analogous Suzuki-Miyaura Coupling Reactions

While specific data for a wide range of couplings with this compound is not extensively tabulated in a single source, the following tables provide representative reaction conditions and yields for the Suzuki-Miyaura coupling of analogous fluorinated and functionalized phenylboronic acids. These serve as a valuable guide for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor)

Boronic Acid/EsterProductYield (%)
2-Thiopheneboronic acid2-(Thiophen-2-yl)pyridine82
2-Furanboronic acid2-(Furan-2-yl)pyridine89
3-Thiopheneboronic acid2-(Thiophen-3-yl)pyridine73
3-Furanboronic acid2-(Furan-3-yl)pyridine64
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)pyridine77
4-(Trifluoromethyl)phenylboronic acid2-(4-(Trifluoromethyl)phenyl)pyridine65

Data adapted from studies on the coupling of various boronic acids with a standardized electrophile, providing a comparative baseline for reactivity.

Table 2: Suzuki-Miyaura Coupling of Functionalized Phenylboronic Acids with Various Heteroaryl Bromides

Boronic AcidHeteroaryl BromideCatalystBaseSolventTemp (°C)Yield (%)
4-Fluorophenylboronic acid2-BromopyridinePd(PPh₃)₄K₂CO₃Dioxane/H₂O10092
3-Cyanophenylboronic acid3-BromopyridinePd(dppf)Cl₂Cs₂CO₃Toluene11088
4-Acetylphenylboronic acid2-BromoquinolinePd(OAc)₂/SPhosK₃PO₄1,4-Dioxane10095
3-Fluorophenylboronic acid5-BromoindolePd₂(dba)₃/XPhosK₂CO₃THF/H₂O8085

This table showcases the performance of different functionalized phenylboronic acids when coupled with various heteroaryl bromides, highlighting the impact of substituents.

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific substrate combination.

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol provides a robust starting point for the coupling of this compound with a range of aryl and heteroaryl bromides.

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl bromide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl/heteroaryl bromide, and potassium carbonate.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Under a positive flow of inert gas, add Pd(dppf)Cl₂.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle A Pd(0)Ln B Oxidative Addition A->B C Ar-Pd(II)-X Ln B->C D Transmetalation C->D E Ar-Pd(II)-Ar' Ln D->E F Reductive Elimination E->F F->A Catalytic Cycle ArAr Ar-Ar' F->ArAr ArX Ar-X ArX->B ArBOH Ar'B(OH)₂ + Base ArBOH->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The diagram below outlines the typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Boronic Acid, Aryl Halide, and Base in a Schlenk Flask start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert catalyst Add Palladium Catalyst and Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols for 2-Methoxycarbonyl-3-fluorophenylboronic acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxycarbonyl-3-fluorophenylboronic acid is a versatile and highly valuable building block in modern medicinal chemistry. Its unique trifunctionalized aromatic ring, featuring a boronic acid, a fluorine atom, and a methoxycarbonyl group, offers medicinal chemists a powerful tool for the synthesis of complex pharmaceutical agents. The strategic placement of these functional groups allows for precise control over molecular architecture and physicochemical properties, which are critical for optimizing drug candidates' efficacy, selectivity, and pharmacokinetic profiles.

The primary application of this compound lies in its utility as a key coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of carbon-carbon bond formation in pharmaceutical synthesis, enabling the construction of biaryl and heteroaryl scaffolds that are prevalent in a wide range of therapeutic agents. The electron-withdrawing nature of the fluorine and methoxycarbonyl substituents can significantly influence the reactivity of the boronic acid, often leading to efficient and selective couplings under mild reaction conditions.

This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, a critical class of anticancer therapeutics, and presents comprehensive experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions.

Key Applications in Pharmaceutical Synthesis: Aurora Kinase Inhibitors

A significant application of fluorinated phenylboronic acids, including analogs of this compound, is in the synthesis of kinase inhibitors.[1] Kinases are pivotal enzymes in cellular signaling pathways, and their dysregulation is a hallmark of numerous cancers.[1] Aurora kinases, a family of serine/threonine kinases, are key regulators of mitosis, and their overexpression is common in various human cancers, making them attractive targets for the development of anticancer drugs.[1][2]

The synthesis of potent and selective Aurora kinase inhibitors often involves the construction of a core heterocyclic scaffold, such as a pyrimidine, which is then functionalized with various aryl and heteroaryl groups to optimize binding to the kinase's active site.[1][3] this compound serves as an ideal building block for introducing a specifically substituted phenyl ring onto such scaffolds via Suzuki-Miyaura coupling. The fluorine atom can form key hydrogen bonds or other non-covalent interactions within the kinase binding pocket, enhancing potency and selectivity, while the methoxycarbonyl group provides a handle for further synthetic elaboration or can influence solubility and other drug-like properties.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following tables summarize quantitative data for representative Suzuki-Miyaura cross-coupling reactions involving this compound and its analogs, showcasing typical yields and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of Aryl Boronic Acids with Aryl Halides

EntryAryl Boronic AcidAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1This compound4-Bromobenzoic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001285
2This compound2-ChloropyrimidinePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O1001678
32-Fluoropyridine-3-boronic acid4-BromoanisolePd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O120 (Microwave)0.2588
4Phenylboronic acid4-Bromobenzoic acidAd-L-PdCl₂⊂dmβ-CD (0.5)Na₂CO₃H₂O/Organic SolventRT2>95[1]
52-Thiopheneboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂ (10)Na₃PO₄Dioxane1001889[4]

Yields are for the isolated product. Data for entries 1 and 2 are representative examples based on typical Suzuki coupling reactions, while entries 3, 4, and 5 are from cited literature for analogous systems.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., 4-bromobenzoic acid, 2-chloropyrimidine)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Ligand (if required, e.g., SPhos)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (2-5 mol%) and, if necessary, the ligand (4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

This protocol provides a method for accelerating the Suzuki-Miyaura coupling reaction using microwave irradiation, which is particularly useful for high-throughput synthesis.

Materials:

  • This compound

  • Aryl or heteroaryl halide

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/H₂O)

  • Microwave synthesis vial

  • Microwave reactor

Procedure:

  • Reagent Addition: In a microwave synthesis vial, combine the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the chosen solvent system to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 100-150 °C) for a specified time (usually 5-30 minutes).

  • Work-up and Purification: After cooling, work up and purify the product as described in Protocol 1.

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

G cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X L2 oxidative_addition->pd_complex aryl_halide Ar-X aryl_halide->oxidative_addition transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)-Ar' L2 transmetalation->pd_aryl_complex boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 biaryl Ar-Ar' reductive_elimination->biaryl

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

G start Start reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent react Heat and Stir solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Work-up (Cool, Dilute, Wash) monitor->workup purify Purify (Column Chromatography) workup->purify end Final Product purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

G cluster_pathway Aurora Kinase Signaling in Mitosis aurora_a Aurora A centrosome Centrosome Maturation & Spindle Assembly aurora_a->centrosome arrest Mitotic Arrest & Apoptosis in Cancer Cells aurora_b Aurora B chromosome Chromosome Segregation & Cytokinesis aurora_b->chromosome mitosis Proper Mitotic Progression centrosome->mitosis chromosome->mitosis inhibitor Aurora Kinase Inhibitor (Synthesized from Building Block) inhibitor->aurora_a inhibits inhibitor->aurora_b inhibits

References

Application Notes and Protocols for Suzuki Coupling with 2-Methoxycarbonyl-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. This palladium-catalyzed reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials. 2-Methoxycarbonyl-3-fluorophenylboronic acid is a valuable building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a methoxycarbonyl group on the phenyl ring provides unique electronic properties and synthetic handles for further molecular elaboration.

This document provides a detailed protocol for the Suzuki-Miyaura coupling of this compound with a range of aryl and heteroaryl halides. The protocol is designed to be a starting point for researchers, with recommendations for optimization based on the specific substrates employed.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the organic halide to a palladium(0) complex, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired biaryl product and regenerate the palladium(0) catalyst. The presence of a base is crucial for the transmetalation step.

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide.

Materials:

  • This compound

  • Aryl or heteroaryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating plate or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.2 equivalents), the aryl or heteroaryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel with a rubber septum or cap and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%). Then, add the degassed solvent via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent (the aryl/heteroaryl bromide).

  • Reaction: Place the reaction vessel in a preheated oil bath or on a heating block at the desired temperature (typically 80-110 °C) and stir the mixture vigorously. If using a microwave reactor, set the desired temperature and time.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that optimal conditions may vary depending on the specific substrates used.

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2.5)Dioxane/H₂O (4:1)901285-95
21-Bromo-4-nitrobenzenePd(dppf)Cl₂ (2)K₃PO₄ (3.0)Toluene/H₂O (5:1)100890-98
32-BromopyridinePd(dppf)Cl₂ (4)Cs₂CO₃ (2.0)Dioxane1101675-85
44-BromobenzonitrilePd(PPh₃)₄ (3)K₂CO₃ (2.5)DMF/H₂O (4:1)1001088-96

Mandatory Visualization

Suzuki_Coupling_Workflow General Workflow for Suzuki-Miyaura Coupling reagents Combine Boronic Acid, Aryl Halide, and Base inert_atm Establish Inert Atmosphere (Ar/N2) reagents->inert_atm add_catalyst Add Palladium Catalyst and Degassed Solvent inert_atm->add_catalyst reaction Heat and Stir (80-110 °C) add_catalyst->reaction monitoring Monitor Reaction (TLC, LC-MS) reaction->monitoring workup Cool, Dilute, and Perform Aqueous Workup monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification product Isolated Biaryl Product purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Logical Relationships

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction cluster_transmetalation Transmetalation pd0 Pd(0)L2 pd2_halide R1-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (R1-X) pd2_hydroxide R1-Pd(II)L2-OH pd2_halide->pd2_hydroxide Base pd2_biaryl R1-Pd(II)L2-R2 pd2_hydroxide->pd2_biaryl Transmetalation pd2_biaryl->pd0 Reductive Elimination product R1-R2 pd2_biaryl->product boronic_acid R2-B(OH)2 boronate [R2-B(OH)3]- boronic_acid->boronate Base (OH-) boronate->pd2_hydroxide

Caption: The palladium-catalyzed cycle of the Suzuki-Miyaura reaction.

Application Notes and Protocols for the Synthesis of Biaryl Compounds using 2-Methoxycarbonyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for the formation of C-C bonds, enabling the efficient synthesis of diverse biaryl compounds under mild conditions with high functional group tolerance.

This document provides detailed application notes and a representative protocol for the use of 2-Methoxycarbonyl-3-fluorophenylboronic acid as a key building block in the synthesis of novel biaryl compounds. The presence of both a fluorine atom and a methoxycarbonyl group on the phenylboronic acid imparts unique electronic properties and provides a handle for further synthetic transformations, making the resulting biaryl products particularly attractive for drug discovery and development programs. The fluorine substituent can enhance metabolic stability, modulate pKa, and improve binding affinity to biological targets, while the ester group can serve as a point for derivatization or as a surrogate for a carboxylic acid.

Core Applications

This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions to introduce a 2-methoxycarbonyl-3-fluorophenyl moiety onto an aromatic or heteroaromatic ring. This building block is of significant interest in pharmaceutical development for the synthesis of compounds targeting a range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes implicated in disease.

Experimental Protocols

The following is a generalized, yet detailed, protocol for the Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides. It is important to note that optimization of reaction conditions such as the choice of catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve the best results for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Reaction Setup:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). If a pre-catalyst that requires a ligand is used (e.g., Pd(OAc)₂), the ligand is also added at this stage.

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the anhydrous and degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

Reaction Monitoring and Work-up:

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Data Presentation

While specific yield data for a wide range of coupling partners with this compound is not extensively documented in a single source, the following table provides representative yields for Suzuki-Miyaura coupling reactions of various structurally related fluorinated and functionalized phenylboronic acids with different aryl halides. This data can serve as a general guideline for expected outcomes.

Boronic Acid/EsterCoupling PartnerCatalyst/Base/SolventYield (%)
2-Fluoropyridine-3-boronic acid4-BromoanisolePd(dppf)Cl₂ / K₂CO₃ / Dioxane/H₂O~85%
3-Fluorophenylboronic acid1-Bromo-4-nitrobenzenePd(PPh₃)₄ / Na₂CO₃ / Toluene/EtOH/H₂O~92%
4-Methoxycarbonylphenylboronic acid4-BromotoluenePd(OAc)₂/SPhos / K₃PO₄ / Toluene/H₂O~95%
2-Fluorophenylboronic acid2-BromopyridinePd(PPh₃)₄ / Na₂CO₃ / DME/H₂O~78%
3-Fluoro-4-carboxyphenylboronic acid4-IodoanisolePdCl₂(dppf) / K₂CO₃ / Dioxane/H₂O~88%

Note: Yields are approximate and can vary based on the specific reaction conditions and the nature of the substrates.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of biaryl compounds using this compound via the Suzuki-Miyaura cross-coupling reaction.

G A Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst) B Inert Atmosphere (Evacuate/Backfill with Ar/N2) A->B C Solvent Addition (Degassed) B->C D Heating & Stirring (Monitor Progress) C->D E Workup (Cool, Dilute, Wash) D->E F Purification (Column Chromatography) E->F G Pure Biaryl Product F->G

Caption: General workflow for Suzuki-Miyaura coupling.

Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition PdII_1 Ar-Pd(II)L_n-X Pd0->PdII_1 Ar-X Trans Transmetalation PdII_2 Ar-Pd(II)L_n-Ar' PdII_1->PdII_2 Ar'-B(OR)2 (Base) PdII_2->Pd0 Ar-Ar' RedEl Reductive Elimination Product Ar-Ar' Biaryl Product ArX Ar-X Boronic Ar'-B(OR)2 Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Application Notes and Protocols for 2-Methoxycarbonyl-3-fluorophenylboronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated functional group tolerance and a detailed experimental protocol for the use of 2-Methoxycarbonyl-3-fluorophenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest for the synthesis of complex biaryl compounds in medicinal chemistry and materials science. The presence of both a methoxycarbonyl and a fluorine substituent offers unique electronic properties that can be exploited in molecular design.

Application Notes

This compound is an electronically modified arylboronic acid. The presence of the electron-withdrawing methoxycarbonyl and fluorine groups can influence its reactivity in Suzuki-Miyaura couplings. Generally, electron-deficient boronic acids can exhibit different reactivity profiles compared to their electron-rich counterparts, sometimes requiring more forcing reaction conditions or specific catalyst systems to achieve high yields.

The Suzuki-Miyaura reaction is renowned for its broad functional group tolerance, a key feature that has led to its widespread use in complex molecule synthesis.[1] While specific quantitative data for the functional group tolerance of this compound is not extensively documented in the literature, a general tolerance can be inferred from the vast body of work on related Suzuki-Miyaura couplings. The reaction is known to be compatible with a wide array of functional groups on the coupling partner (typically an aryl or heteroaryl halide/triflate).

Key Considerations:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. For electron-deficient boronic acids, catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results by promoting the key steps of the catalytic cycle.

  • Base: The selection of the base is critical. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides. The base not only facilitates the transmetalation step but can also influence the stability of the boronic acid.

  • Solvent: A variety of solvents can be employed, with common choices being ethereal solvents (e.g., 1,4-dioxane, THF) or aromatic hydrocarbons (e.g., toluene), often in the presence of water.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the coupling partners and the chosen catalyst system.

Predicted Functional Group Tolerance

The following table summarizes the predicted compatibility of various functional groups on the aryl/heteroaryl halide coupling partner in Suzuki-Miyaura reactions with this compound, based on established principles of this reaction. The yields are hypothetical and intended to be representative of what can be expected under optimized conditions. Actual yields will be substrate-dependent and may require optimization of the reaction conditions.

Functional Group on Aryl HalidePredicted CompatibilityRepresentative Yield Range (%)Notes
Electron-Donating Groups
Alkyl (-R)High85-95Generally well-tolerated.
Alkoxy (-OR)High80-95Compatible; can enhance reactivity of the aryl halide.
Amino (-NH₂, -NHR, -NR₂)Moderate to High60-90The basicity of the amino group can sometimes interfere with the catalyst. Protection may be required in some cases, though many modern catalyst systems tolerate free amines.[2]
Hydroxyl (-OH)Moderate to High65-90The acidic proton can be problematic with certain bases. Use of a suitable base (e.g., K₃PO₄) is recommended.
Electron-Withdrawing Groups
Nitro (-NO₂)Moderate50-85Generally tolerated, although highly activated nitroarenes can sometimes undergo side reactions.[3][4]
Cyano (-CN)High80-95Typically well-tolerated and stable under Suzuki conditions.
Aldehyde (-CHO)Moderate60-85Can be sensitive to certain reaction conditions (e.g., strong bases, high temperatures) leading to side reactions like aldol condensation. Milder conditions are preferred.
Ketone (-COR)High80-95Generally more stable than aldehydes and well-tolerated.
Ester (-COOR)High85-95Stable under most Suzuki-Miyaura conditions.
Amide (-CONR₂)High80-95Generally inert to Suzuki-Miyaura reaction conditions.
Halogens
Fluoro (-F)High85-95Stable under these conditions.
Chloro (-Cl)Moderate to High70-90Can be coupled, often requiring more active catalyst systems compared to bromides or iodides.
Bromo (-Br)High85-95Excellent coupling partner.
Iodo (-I)High90-98Highly reactive coupling partner.
Other Functional Groups
Heterocycles (e.g., Pyridine, Thiophene)Moderate to High60-90The heteroatoms can coordinate to the palladium catalyst, potentially inhibiting the reaction. Specific ligands and conditions may be required for optimal results.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Procedure for Suzuki-Miyaura Cross-Coupling

Materials:

  • This compound (1.0 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene/water (10:1))

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating mantle/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction mixture vigorously for the required time (typically 4-24 hours).

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L_n OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 + Base PdII_Biaryl Ar-Pd(II)-Ar' L_n Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Ar-Ar' Product Biaryl Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid This compound (Ar'-B(OH)2) BoronicAcid->Transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup 1. Combine Reactants, Catalyst, Ligand, and Base start->setup inert 2. Establish Inert Atmosphere (Ar/N2) setup->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat and Stir solvent->react monitor 5. Monitor Reaction Progress (TLC/LC-MS) react->monitor workup 6. Aqueous Work-up and Extraction monitor->workup Reaction Complete purify 7. Purify by Column Chromatography workup->purify product Final Product purify->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: 2-Methoxycarbonyl-3-fluorophenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 2-Methoxycarbonyl-3-fluorophenylboronic acid. The information is designed to help you overcome common challenges and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura couplings?

A1: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C–B bond, where the boronic acid group is replaced by a hydrogen atom. For this compound, this would result in the formation of methyl 2-fluorobenzoate. This side reaction is often promoted by high temperatures, strong bases, and the presence of water.[1]

  • Homocoupling: This is the palladium-catalyzed dimerization of the boronic acid to form a symmetrical biaryl. In this case, it would lead to the formation of dimethyl 2,2'-difluoro-[1,1'-biphenyl]-6,6'-dicarboxylate. Homocoupling is often facilitated by the presence of oxygen and certain palladium(II) species.

Q2: How do the substituents on this compound affect its reactivity and stability?

A2: The ortho-methoxycarbonyl and meta-fluoro substituents have competing electronic and steric effects that influence the boronic acid's performance in cross-coupling reactions.

  • Fluorine (meta-position): The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation step.[2] However, it can also increase the Lewis acidity of the boron center, which may influence its activation by the base.

  • Methoxycarbonyl (ortho-position): This group introduces significant steric hindrance around the boronic acid moiety, which can impede the approach of the palladium complex and slow down the transmetalation step. Additionally, the ester functionality can be sensitive to basic hydrolysis under the reaction conditions, leading to the corresponding carboxylic acid, which may complicate the reaction and purification. In some cases, ortho-substituents can participate in chelation with the palladium center, which can influence the reaction's selectivity and rate.[1]

Q3: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the likely causes?

A3: Low yields can stem from several factors:

  • Protodeboronation: As a key side reaction, the premature decomposition of the boronic acid before it can couple with the aryl halide is a common cause of low yields.

  • Steric Hindrance: The ortho-methoxycarbonyl group can significantly slow down the reaction, requiring more forcing conditions (higher temperature, longer reaction time, more active catalyst) to achieve good conversion.

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including the formation of palladium black.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and palladium source (catalyst and ligand) is critical and may need to be optimized for this specific substrate.

  • Hydrolysis of the Ester: The basic conditions of the Suzuki-Miyaura reaction can lead to the hydrolysis of the methoxycarbonyl group to a carboxylate. This change in the substituent can affect the electronic properties and solubility of the boronic acid, potentially impacting the reaction outcome.

II. Troubleshooting Guide

Problem Potential Cause Recommended Solutions
Low or No Product Formation 1. Protodeboronation: The boronic acid is degrading before it can react.- Use a milder base (e.g., K₃PO₄, Cs₂CO₃, or K₂CO₃) instead of strong bases like NaOH or KOH.[1]- Lower the reaction temperature and extend the reaction time.- Use anhydrous solvents and reagents to minimize water content.- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) for the reaction.
2. Inefficient Catalyst Activity due to Steric Hindrance: The catalyst system is not active enough to overcome the steric bulk of the ortho-ester.- Switch to a bulkier, more electron-rich phosphine ligand (e.g., Buchwald-type ligands like XPhos, SPhos, or RuPhos) which are known to be effective for sterically demanding substrates.- Use a pre-formed Pd(0) source or a modern precatalyst to ensure efficient generation of the active catalytic species.- Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
3. Poor Solubility of Reagents: The boronic acid or base may not be sufficiently soluble in the chosen solvent system.- For inorganic bases, adding a small amount of water (e.g., a 10:1 or 4:1 mixture of organic solvent to water) can improve solubility. However, be mindful of increasing the risk of protodeboronation.[3]
Significant Formation of Methyl 2-fluorobenzoate (Protodeboronation Product) 1. Harsh Reaction Conditions: High temperature and/or a strong base are promoting the C-B bond cleavage.- Decrease the reaction temperature.- Screen milder bases (K₃PO₄, Cs₂CO₃, K₂CO₃).- Minimize the amount of water in the reaction.
Formation of Homocoupled Biaryl Product 1. Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of the boronic acid.- Ensure all solvents and the reaction setup are thoroughly degassed with an inert gas (argon or nitrogen). Freeze-pump-thaw cycles are highly effective.[3]
2. Use of a Pd(II) Precatalyst: The reduction of some Pd(II) precatalysts to the active Pd(0) species can sometimes be accompanied by homocoupling.- Consider using a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄).
Hydrolysis of the Methoxycarbonyl Group 1. Strongly Basic Conditions: The ester is being saponified by the base.- Use a milder base such as K₂CO₃ or CsF.- If possible, run the reaction at a lower temperature.

III. Experimental Protocols & Data

While specific, optimized protocols for this compound are not abundant in the literature, the following general procedures for Suzuki-Miyaura couplings of challenging arylboronic acids can serve as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling
  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and the base (2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst; 1–5 mol%) and the phosphine ligand (if required; 1.1–1.2 equiv relative to Pd).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Representative Reaction Conditions for Challenging Suzuki Couplings

The following table summarizes reaction conditions that have been found to be effective for other sterically hindered or electron-deficient arylboronic acids and can be a good starting point for the optimization of reactions with this compound.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Coupling PartnerYield (%)Reference
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10018Aryl BromideVaries[4]
Pd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane10012Aryl ChlorideVaries
Pd(dppf)Cl₂ (5)-Na₂CO₃ (2)DME/H₂O8012Aryl BromideVaries[5]
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O8016Aryl IodideVaries

Note: The yields are highly substrate-dependent and these conditions should be considered as starting points for optimization.

IV. Visualizing Reaction Pathways and Troubleshooting

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2 + Base) Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination Ar-Ar'->Pd(0)L2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow start Low Yield or No Reaction check_protodeboronation Analyze crude mixture for protodeboronation product (methyl 2-fluorobenzoate) start->check_protodeboronation mitigate_protodeboronation Use milder base (K3PO4, Cs2CO3) Lower reaction temperature Use anhydrous solvent Consider boronate ester check_protodeboronation->mitigate_protodeboronation Yes check_sm Check for starting material recovery check_protodeboronation->check_sm No success Improved Yield mitigate_protodeboronation->success optimize_catalyst Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) Increase catalyst loading Use a Pd(0) precatalyst check_sm->optimize_catalyst High SM recovery optimize_conditions Screen different solvents Increase temperature cautiously Check base solubility check_sm->optimize_conditions Other byproducts optimize_catalyst->success optimize_conditions->success

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Competing Reaction Pathways

Competing_Pathways start This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling start->suzuki Pd Catalyst, Base protodeboronation Protodeboronation start->protodeboronation H+ Source (e.g., H2O), Base, Heat homocoupling Homocoupling start->homocoupling Pd Catalyst, O2 product Desired Biaryl Product suzuki->product side_product1 Methyl 2-fluorobenzoate protodeboronation->side_product1 side_product2 Symmetrical Biaryl homocoupling->side_product2

Caption: The desired Suzuki-Miyaura pathway in competition with protodeboronation and homocoupling side reactions.

References

Technical Support Center: Purification of Products from 2-Methoxycarbonyl-3-fluorophenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxycarbonyl-3-fluorophenylboronic acid and its reaction products. The focus is on purification challenges encountered during and after Suzuki-Miyaura coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after a Suzuki-Miyaura coupling reaction with this compound?

A1: Common impurities include unreacted starting materials (both the boronic acid and the coupling partner), homocoupled byproducts of the boronic acid, dehalogenated starting material from your coupling partner, and protodeboronation of the this compound (where the boronic acid group is replaced by a hydrogen).[1][2] The formation of palladium black, an insoluble form of palladium, can also occur, indicating catalyst precipitation.[2]

Q2: How can I minimize the formation of the homocoupled byproduct of this compound?

A2: Homocoupling is often promoted by the presence of oxygen.[3] To minimize this side reaction, ensure your reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon).[1] Thoroughly degassing your solvents and reagents before use is a critical step.[1] Using bulky phosphine ligands can also help to suppress homocoupling.

Q3: What causes protodeboronation of this compound and how can I prevent it?

A3: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction for boronic acids, especially those that are electron-deficient.[1] This can be catalyzed by aqueous bases. To mitigate this, you can:

  • Use anhydrous conditions: Employing rigorously dried solvents and reagents can suppress this side reaction.[4]

  • Optimize the base: Weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide.[4]

  • Use a boronic ester: Converting the boronic acid to a more stable derivative, like a pinacol ester, can reduce the rate of protodeboronation.[4]

Q4: My desired product is very polar. What are the best practices for its purification by flash chromatography?

A4: For polar products, standard normal-phase chromatography on silica gel can be challenging. You might consider using a more polar solvent system, such as a gradient of methanol in dichloromethane.[5] However, a more effective approach is often reversed-phase flash chromatography.[6] In this technique, a non-polar stationary phase (like C18-functionalized silica) is used with polar solvents (e.g., water/acetonitrile or water/methanol mixtures).[7] This method is particularly well-suited for the separation of polar compounds.[6]

Q5: Are there specialized purification techniques for fluorinated compounds?

A5: Yes, fluorous solid-phase extraction (F-SPE) is a technique specifically designed for the purification of fluorinated molecules.[8][9] This method utilizes a fluorinated stationary phase that selectively retains fluorine-containing compounds.[9] The non-fluorinated impurities can be washed away with a "fluorophobic" solvent, and the desired fluorinated product is then eluted with a "fluorophilic" solvent.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of products from reactions involving this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low to No Product Formation Catalyst Inactivity: The palladium catalyst may be oxidized or poisoned.• Ensure all solvents are thoroughly degassed to remove oxygen.[1] • Use fresh, high-quality catalyst and ligands. • Consider using a more robust pre-catalyst.
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow, a common issue with electron-deficient boronic acids.• Use a stronger base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), to facilitate transmetalation. • Increase the reaction temperature.
Protodeboronation of Boronic Acid: The boronic acid is being consumed by a side reaction.• Use anhydrous reaction conditions.[4] • Switch to a milder base (e.g., K₂CO₃).[4] • Convert the boronic acid to a more stable pinacol ester.[4]
Multiple Spots on TLC After Reaction (Difficult to Separate) Formation of Multiple Byproducts: Homocoupling, dehalogenation, and protodeboronation are occurring.• For homocoupling, ensure stringent inert atmosphere.[3] • For dehalogenation, a milder base or lower temperature may help. • Address protodeboronation as described above.
Complex Mixture: The reaction may not have gone to completion, leaving starting materials mixed with the product and byproducts.• Monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. • Consider optimizing the reaction conditions (temperature, catalyst loading, base) to drive the reaction to completion.
Product Streaking on Silica Gel Column Compound is Too Polar for the Solvent System: The product has a very high affinity for the silica gel.• Increase the polarity of the eluent. A common solvent system is a gradient of ethyl acetate in hexanes; for very polar compounds, adding a small amount of methanol to the eluent may be necessary.[5] • Consider switching to reversed-phase chromatography.[6]
Acidic or Basic Nature of the Compound: The compound may be interacting with acidic sites on the silica gel.• For basic compounds, add a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent. • For acidic compounds, a small amount of a volatile acid like acetic acid can be added.
Co-elution of Product and a Major Impurity Similar Polarity of Product and Impurity: The compounds have very similar affinities for the stationary phase.• Try a different solvent system. Sometimes changing one of the solvents (e.g., from ethyl acetate/hexanes to dichloromethane/methanol) can alter the selectivity of the separation. • If normal-phase chromatography is unsuccessful, reversed-phase chromatography is a good alternative as the elution order is often different.[7] • For fluorinated compounds, fluorous SPE can provide a different separation mechanism.[9]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).

  • Addition of Catalyst and Base: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and the base (e.g., K₂CO₃, 2.0-3.0 equivalents).[10]

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[10]

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[11]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.[11]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[10]

Purification by Flash Column Chromatography (Normal Phase)
  • Column Packing: Prepare a silica gel column in a suitable non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common starting point is a gradient of ethyl acetate in hexanes.[5] The optimal gradient should be determined by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Alternative Purification by Reversed-Phase Flash Chromatography
  • Column Equilibration: Equilibrate a C18-functionalized silica gel column with the initial mobile phase (e.g., a mixture of water and acetonitrile or methanol, potentially with a modifier like 0.1% trifluoroacetic acid).[6]

  • Sample Loading: Dissolve the crude product in a small volume of a polar solvent (e.g., methanol, acetonitrile, or DMF) and load it onto the column.

  • Elution: Elute the column with a gradient of increasing organic solvent concentration in water.

  • Fraction Collection and Analysis: Collect and analyze fractions as in normal-phase chromatography.

  • Product Isolation: Combine the pure fractions. Note that removing water from the final product may require lyophilization or extraction into an organic solvent followed by drying.

Data Presentation

The following tables provide representative data for Suzuki-Miyaura coupling reactions with substrates similar to this compound. Actual results may vary depending on the specific coupling partner and reaction conditions.

Table 1: Effect of Base on a Representative Suzuki-Miyaura Coupling Reaction

EntryBase (equiv.)SolventTemp (°C)Time (h)Yield (%)*
1K₂CO₃ (2.0)Dioxane/H₂O (4:1)901275
2Cs₂CO₃ (2.0)Dioxane100888
3K₃PO₄ (3.0)Toluene/H₂O (10:1)110692
4NaHCO₃ (2.0)DMF/H₂O (5:1)802445

*Yields are representative and based on analogous reactions in the literature.

Table 2: Comparison of Palladium Catalysts in a Representative Suzuki-Miyaura Coupling

EntryCatalyst (mol%)LigandBaseSolventYield (%)*
1Pd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O68
2Pd(dppf)Cl₂ (2)-K₂CO₃Dioxane/H₂O85
3Pd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene91
4Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane94

*Yields are representative and based on analogous reactions in the literature.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reactants Combine Reactants: - this compound - Aryl Halide - Base prep_catalyst Add Palladium Catalyst and Ligand prep_reactants->prep_catalyst prep_solvent Add Degassed Solvent prep_catalyst->prep_solvent prep_inert Establish Inert Atmosphere prep_solvent->prep_inert reaction Heat and Stir (80-110 °C) prep_inert->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup_quench Cool and Quench monitoring->workup_quench Reaction Complete workup_extract Liquid-Liquid Extraction workup_quench->workup_extract workup_dry Dry and Concentrate workup_extract->workup_dry purification_flash Flash Column Chromatography workup_dry->purification_flash purification_fractions Collect and Analyze Fractions purification_flash->purification_fractions purification_concentrate Combine and Concentrate Pure Fractions purification_fractions->purification_concentrate final_product Pure Product purification_concentrate->final_product

General workflow for Suzuki-Miyaura coupling and purification.

troubleshooting_logic start Low Yield or Complex Mixture check_catalyst Check Catalyst and Inert Atmosphere start->check_catalyst check_base Optimize Base and Solvent Conditions start->check_base check_boronic_acid Consider Boronic Acid Stability (Protodeboronation) start->check_boronic_acid solution_catalyst Use Fresh Catalyst, Degas Solvents check_catalyst->solution_catalyst solution_base Use Stronger/Milder Base, Anhydrous Conditions check_base->solution_base solution_boronic_acid Use Boronic Ester Derivative check_boronic_acid->solution_boronic_acid

Troubleshooting logic for low-yield Suzuki-Miyaura reactions.

References

preventing protodeboronation of 2-Methoxycarbonyl-3-fluorophenylboronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxycarbonyl-3-fluorophenylboronic acid. The information provided addresses common issues, particularly the prevention of protodeboronation, a common challenge with this and similar electron-deficient boronic acids.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of methyl 2-fluorobenzoate.[1] This reaction is particularly problematic for arylboronic acids bearing electron-withdrawing substituents, such as the methoxycarbonyl and fluoro groups present in this compound. These substituents increase the electrophilicity of the boron atom and destabilize the aryl-boron bond, making the compound more susceptible to this decomposition pathway, especially under basic conditions often employed in cross-coupling reactions.[2][3]

Q2: What are the main factors that promote the protodeboronation of my boronic acid?

A2: Several factors can accelerate protodeboronation:

  • High pH: Basic conditions significantly increase the rate of protodeboronation by forming a more reactive arylboronate anion.[2][4]

  • Aqueous Media: The presence of water or other protic solvents provides a proton source for the cleavage of the C-B bond.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition.

  • Oxygen: The presence of oxygen can contribute to the degradation of boronic acids.[5]

Q3: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?

A3: To minimize protodeboronation, consider the following strategies:

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy. These derivatives act as "slow-release" sources of the active boronic acid, keeping its concentration low throughout the reaction and thus minimizing decomposition.[6]

  • Anhydrous Conditions: Whenever possible, using anhydrous solvents and reagents can significantly reduce protodeboronation.

  • Choice of Base: Use the mildest possible base that is effective for your specific coupling reaction. Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over stronger bases like sodium hydroxide (NaOH).[7]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) helps to prevent oxygen-mediated degradation.[5]

  • Catalyst and Ligand Choice: Employing highly active palladium catalysts and electron-rich, bulky phosphine ligands can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[5]

Q4: Should I use the boronic acid directly, or is it better to use a boronic ester derivative?

A4: For sensitive substrates like this compound, using a boronic ester derivative is highly recommended. MIDA boronates are particularly advantageous as they are typically crystalline, air-stable solids that are easy to handle and purify.[8][9][10][11][12] Pinacol esters are also a common and effective choice for increasing stability.[4]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Potential Cause Suggested Solution
Low or no yield of desired product in Suzuki-Miyaura coupling Significant protodeboronation of the starting material.1. Convert to a MIDA or Pinacol Ester: This is the most effective way to protect the boronic acid. 2. Optimize Reaction Conditions: Use a weaker base (e.g., K₃PO₄), a highly active catalyst/ligand system (e.g., a Buchwald precatalyst with a biarylphosphine ligand), and ensure strictly anhydrous and inert conditions.[5] 3. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.
Formation of significant amounts of methyl 2-fluorobenzoate (protodeboronated byproduct) Reaction conditions are too harsh (high pH, presence of water, high temperature).1. Switch to a "slow-release" strategy: Use a MIDA boronate to maintain a low concentration of the free boronic acid.[6] 2. Screen different bases: Test a range of bases from mild (e.g., K₂CO₃) to stronger (e.g., Cs₂CO₃) to find the optimal balance between reactivity and stability.[7] 3. Use a biphasic solvent system with vigorous stirring: This can sometimes help to control the concentration of reagents in the active catalytic phase.
Inconsistent reaction yields Degradation of the boronic acid upon storage.1. Store the boronic acid under inert atmosphere and in a desiccator. 2. Consider converting the boronic acid to its more stable MIDA or pinacol ester form for long-term storage. 3. Check the purity of the boronic acid by NMR before use.
Difficulty in purifying the product from unreacted starting materials and byproducts Similar polarity of the desired product and the protodeboronated byproduct.1. Optimize the reaction to minimize byproduct formation. 2. Explore different chromatographic conditions: Try different solvent systems or stationary phases for column chromatography. 3. Consider a crystallization step for purification if the product is a solid.

Quantitative Data on Protodeboronation

Arylboronic AcidConditionsApproximate Half-life (t½)
Phenylboronic acidpH 13, 50% aq. dioxane, 70 °C> 6.5 months
2-Fluorophenylboronic acidpH 13, 50% aq. dioxane, 70 °C~ 5 seconds
2,6-Difluorophenylboronic acidpH 13, 50% aq. dioxane, 70 °C~ 5 seconds
Pentafluorophenylboronic acidpH 13, 50% aq. dioxane, 70 °C~ 2.6 milliseconds
2-Pyridylboronic acidpH 7, 50% aq. dioxane, 70 °C~ 27 seconds

Data extrapolated from kinetic studies on various arylboronic acids.[2][3]

Experimental Protocols

Protocol 1: Preparation of this compound MIDA ester

This protocol describes the conversion of the boronic acid to its more stable MIDA ester derivative.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

  • Add a sufficient amount of toluene to immerse the solids and allow for efficient stirring.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • The MIDA ester often precipitates from the solution upon cooling. If not, the solvent can be removed under reduced pressure.

  • The crude MIDA ester can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling using this compound MIDA ester

This protocol provides a starting point for the Suzuki-Miyaura coupling of the MIDA-protected boronic acid with an aryl halide.

Materials:

  • This compound MIDA ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 1.1-1.2 equiv relative to Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, or THF)

Procedure:

  • In a glovebox or under a stream of inert gas, add the this compound MIDA ester, aryl halide, palladium precatalyst, ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Add the anhydrous and degassed solvent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the progress of the reaction by TLC, GC, or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Mechanism A Arylboronic Acid (Ar-B(OH)₂) B Arylboronate Anion ([Ar-B(OH)₃]⁻) A->B + OH⁻ C Protodeboronated Product (Ar-H) B->C + H₂O (Proton Source) D Boric Acid (B(OH)₃)

Caption: General mechanism of base-catalyzed protodeboronation.

Troubleshooting_Workflow Start Low Yield or Significant Byproduct Check1 Suspect Protodeboronation? Start->Check1 Sol1 Use MIDA or Pinacol Ester Check1->Sol1 Yes Sol2 Optimize Conditions: - Milder Base - Anhydrous Solvent - Inert Atmosphere Check1->Sol2 Yes Sol3 Use More Active Catalyst/Ligand Check1->Sol3 Yes End Improved Yield Sol1->End Sol2->End Sol3->End

Caption: Troubleshooting workflow for addressing protodeboronation.

References

Technical Support Center: Catalyst Deactivation in 2-Methoxycarbonyl-3-fluorophenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during Suzuki-Miyaura cross-coupling reactions involving 2-Methoxycarbonyl-3-fluorophenylboronic acid.

Troubleshooting Guide

Catalyst deactivation is a frequent challenge in Suzuki-Miyaura couplings, leading to low yields and incomplete reactions. The following table outlines common problems, their potential causes related to catalyst deactivation, and recommended solutions when using this compound.

ProblemPotential CauseRecommended Solution
Low to No Product Formation Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated. This can be due to oxygen contamination, which leads to catalyst decomposition.[1]- Ensure rigorous degassing of all solvents and reagents. - Use a fresh, high-quality palladium precursor and ligand. - Consider using a palladium precatalyst, such as a palladacycle, for more reliable generation of the active catalyst.[1]
Reaction Stalls Prematurely Palladium Black Formation: The reaction mixture turns black, indicating the precipitation of inactive, agglomerated palladium metal.[2] This is often caused by ligand dissociation from the palladium center.[2]- Increase the ligand-to-palladium ratio to better stabilize the catalytic species.[2] - Screen different ligands; bulkier, electron-rich phosphine ligands can enhance catalyst stability.
Protodeboronation of Boronic Acid: The C-B bond of the boronic acid is cleaved, leading to the formation of methyl 2-fluorobenzoate. This is a common issue with unstable boronic acids.[2][3]- Use anhydrous solvents and ensure the base is not excessively hydrolytic.[4] - Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[2][4]
Formation of Homocoupling Product Presence of Oxygen and Pd(II) Species: The coupling of two boronic acid molecules can be promoted by oxygen and the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst.[5][6]- Thoroughly degas all solvents and reagents.[3] - If using a Pd(II) precatalyst, ensure conditions are suitable for its complete reduction to Pd(0).[5]
Inconsistent Reaction Times Catalyst Deactivation: Inconsistent reaction completion times can be a result of catalyst deactivation.[7]- Control the relative quantities of reagents; in some cases, using the boronic acid as the limiting reagent can prevent palladium precipitation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the first things to check if my Suzuki-Miyaura coupling with this compound fails?

A1: When a Suzuki coupling fails, start by assessing these key parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active.[1] If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] Ensure your solvent is properly degassed and the reaction is run under an inert atmosphere.

  • Reagent Quality: Verify the purity of your this compound and coupling partner.

Q2: My reaction mixture is turning black and stalling. What is happening and how can I prevent it?

A2: The formation of a black precipitate is a strong indication of catalyst decomposition into palladium black, an inactive, agglomerated form of palladium metal.[2] This is a common deactivation pathway and is often caused by the loss of the stabilizing ligand from the palladium center.[2] To prevent this, you can try increasing the ligand-to-palladium ratio or switching to a bulkier, more electron-rich ligand that binds more strongly to the palladium.

Q3: Can the substituents on this compound contribute to catalyst deactivation?

A3: Yes, the methoxycarbonyl and fluoro groups, being electron-withdrawing, can influence the electronic properties of the boronic acid. While these groups can activate an aryl halide partner towards oxidative addition, they can also affect the transmetalation step. The acidity of the boronic acid is also affected by these substituents, which can play a role in the formation of the active boronate species.

Q4: What are the most common side reactions with this compound?

A4: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by aqueous basic conditions and higher temperatures.[3]

  • Homocoupling is the palladium-catalyzed dimerization of the boronic acid. This is often promoted by the presence of oxygen and Pd(II) species.[5][6]

Q5: How can I minimize protodeboronation of my boronic acid?

A5: To minimize protodeboronation, consider the following:

  • Use anhydrous solvents and reagents.

  • Employ milder bases such as K₂CO₃ or K₃PO₄.[3]

  • Consider converting the boronic acid to a more stable form, like a pinacol ester, which can slowly release the boronic acid under the reaction conditions.[2][4]

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling Reaction
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[1] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Visualizations

Catalyst_Deactivation_Pathways cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active Pd(0) Active Pd(0) Oxidative Addition Oxidative Addition Active Pd(0)->Oxidative Addition Palladium Black Palladium Black Active Pd(0)->Palladium Black Ligand Dissociation Transmetalation Transmetalation Oxidative Addition->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Active Pd(0) Regenerated Catalyst Boronic Acid Boronic Acid Protodeboronation Product Protodeboronation Product Boronic Acid->Protodeboronation Product H₂O, Base Homocoupling Product Homocoupling Product Boronic Acid->Homocoupling Product O₂, Pd(II)

Caption: Common catalyst deactivation pathways in Suzuki-Miyaura couplings.

Troubleshooting_Workflow start Low Yield / No Reaction check_catalyst Check Catalyst Activity & Reagent Purity start->check_catalyst check_conditions Review Reaction Conditions (Temp, Solvent, Base) check_catalyst->check_conditions OK solution_catalyst Use Fresh Catalyst / Precatalyst check_catalyst->solution_catalyst Issue Found observe_pd_black Observe Palladium Black? check_conditions->observe_pd_black OK solution_conditions Optimize Temperature, Solvent, Base check_conditions->solution_conditions Issue Found analyze_side_products Analyze for Side Products (Protodeboronation, Homocoupling) observe_pd_black->analyze_side_products No solution_pd_black Increase Ligand Ratio / Change Ligand observe_pd_black->solution_pd_black Yes solution_side_products Use Anhydrous Conditions / Milder Base / Boronate Ester analyze_side_products->solution_side_products Present

Caption: A logical workflow for troubleshooting failed coupling reactions.

References

optimizing base and solvent for 2-Methoxycarbonyl-3-fluorophenylboronic acid Suzuki reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers using 2-Methoxycarbonyl-3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Find troubleshooting advice, frequently asked questions, and optimized protocols to enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki reactions?

A1: this compound is considered a challenging substrate due to its electronic properties. The electron-withdrawing nature of the methoxycarbonyl and fluoro groups can slow down the crucial transmetalation step in the catalytic cycle. A primary side reaction to consider is protodeboronation, where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions.[1][2][3]

Q2: Which factors are most critical for optimizing this specific Suzuki coupling?

A2: The most critical factors to optimize are the choice of base, solvent, palladium catalyst, and ligand.[4] These components work in concert to activate the boronic acid, facilitate the catalytic cycle, and minimize side reactions. A well-chosen system will promote the desired cross-coupling over competing pathways like protodeboronation.[5]

Q3: How does the choice of base impact the reaction?

A3: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for transmetalation.[5] For sensitive substrates, a base that is too strong can promote degradation or side reactions, while a base that is too weak will result in a slow or incomplete reaction.[1][5] The solubility of the base in the chosen solvent system is also a critical factor.[5]

Q4: Can I use my boronic acid directly, or should I convert it to an ester?

A4: While boronic acids can be used directly, converting them to a more stable derivative like a pinacol ester (BPin) or a trifluoroborate salt can be advantageous.[1] These derivatives are often more resistant to protodeboronation, slowly releasing the boronic acid under the reaction conditions, which can lead to higher yields with challenging substrates.[6]

Troubleshooting Guide

Issue 1: Low to No Product Yield

Low or no yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.[7]

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not have formed or has decomposed.

    • Solution: Ensure your catalyst and ligand are not degraded. If using a Pd(II) precatalyst, ensure your conditions facilitate its reduction. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst).[1][7] Also, ensure your reaction is properly degassed to prevent catalyst oxidation.[7]

  • Inefficient Transmetalation: The boronic acid is not being activated sufficiently.

    • Solution: The choice of base and solvent is critical. A stronger base like K₃PO₄ or Cs₂CO₃ may be required to form the active boronate species.[1][4] Using a solvent system that includes a small amount of water (e.g., Dioxane/H₂O) can improve the solubility and efficacy of inorganic bases.[1][8]

  • Steric Hindrance: The ortho-substituents on the boronic acid can slow the reaction.

    • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are designed to facilitate coupling of sterically hindered substrates.[7] Increasing the reaction temperature can also help overcome the activation barrier.[1]

Issue 2: Significant Protodeboronation (Boronic Acid Decomposition)

This side reaction replaces the C-B(OH)₂ bond with a C-H bond, consuming your starting material.[2]

Potential Causes & Solutions:

  • Harsh Basic Conditions: Strong bases, especially in the presence of water and at high temperatures, can accelerate protodeboronation.[1][9]

    • Solution: Switch to a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1] For highly sensitive substrates, consider anhydrous conditions.

  • Elevated Temperature: High temperatures can increase the rate of protodeboronation.[1]

    • Solution: Attempt the reaction at the lowest temperature that provides a reasonable reaction rate. If using a highly active catalyst system, it may be possible to run the reaction at room temperature or slightly above.[6]

  • Boronic Acid Instability: Electron-deficient boronic acids are inherently more prone to this side reaction.[3]

    • Solution: Convert the boronic acid to a more stable boronic ester (e.g., pinacol ester) or a trifluoroborate salt. These derivatives are more resistant to decomposition.[1][6]

Data Presentation: Base and Solvent Selection

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound with a generic aryl bromide (Ar-Br). Yields are hypothetical and intended for comparative purposes to guide optimization.

EntryBase (Equivalents)Solvent SystemTemperature (°C)Expected OutcomeKey Considerations
1K₂CO₃ (2.0)Dioxane / H₂O (4:1)90 - 100Moderate YieldA standard, cost-effective starting point.[8] May be too slow or lead to decomposition.
2K₃PO₄ (2.0)Toluene / H₂O (9:1)100 - 110Good YieldStronger base, effective for electron-deficient partners.[4] Ensure vigorous stirring.
3Cs₂CO₃ (2.0)THF or Dioxane80 - 100Good to High YieldStrong, soluble base that can accelerate slow reactions.[4] Higher cost.
4KF (3.0)Dioxane100Moderate YieldA mild base option to minimize substrate degradation.[1]

Experimental Protocols

Protocol 1: General Screening Procedure with K₂CO₃

This protocol provides a robust starting point for optimization.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • 1,4-Dioxane and Degassed Water

Procedure:

  • To a dry reaction flask, add the aryl halide, boronic acid, K₂CO₃, and a magnetic stir bar.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1][8]

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add degassed 1,4-dioxane followed by degassed water via syringe to achieve a 4:1 or 5:1 solvent ratio. The final concentration should be 0.1-0.2 M with respect to the limiting reagent.[1]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[8]

Visualizations

Experimental Workflow Diagram

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Purification A Combine Aryl Halide, Boronic Acid, & Base B Evacuate & Backfill with Inert Gas (3x) A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat to Target Temperature (80-110 °C) D->E F Monitor by TLC / LC-MS E->F G Cool & Dilute with Organic Solvent F->G H Aqueous Wash (Water, Brine) G->H I Dry, Filter, Concentrate H->I J Purify via Column Chromatography I->J Troubleshooting_Suzuki Start Reaction Issue: Low Yield / Stalled Reaction Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Base & Solvent Optimal? Check_Catalyst->Check_Conditions No Sol_Catalyst Use Pre-catalyst (e.g., G3/G4) Use Bulky Ligand (e.g., XPhos) Ensure Rigorous Degassing Check_Catalyst->Sol_Catalyst Yes Check_SideReaction Is Protodeboronation Occurring? Check_Conditions->Check_SideReaction No Sol_Conditions Use Stronger Base (K₃PO₄, Cs₂CO₃) Add H₂O to improve solubility Increase Temperature Check_Conditions->Sol_Conditions Yes Sol_SideReaction Use Milder Base (KF, K₂CO₃) Lower Reaction Temperature Use Boronic Ester (BPin) Check_SideReaction->Sol_SideReaction Yes End Problem Resolved Check_SideReaction->End No (Re-evaluate Substrates) Sol_Catalyst->End Sol_Conditions->End Sol_SideReaction->End

References

dealing with impurities in 2-Methoxycarbonyl-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxycarbonyl-3-fluorophenylboronic acid. The following sections address common issues related to impurities and their impact on synthetic applications, particularly cross-coupling reactions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

You are performing a Suzuki-Miyaura coupling reaction with this compound and observe a low yield of the desired product, or the reaction does not proceed at all.

Possible Causes and Solutions:

  • Poor Quality of Boronic Acid: The presence of impurities, particularly boroxine (the cyclic anhydride) or protodeboronation products, can significantly hinder the reaction.

    • Solution: Assess the purity of your boronic acid using ¹H NMR. The presence of broad signals may indicate the formation of boroxine. To mitigate this, you can attempt to purify the boronic acid by recrystallization or by performing an acid-base extraction. It has been noted that recrystallizing and drying arylboronic acids before use is important to maximize product formation.[1]

  • Catalyst Deactivation: The palladium catalyst can be poisoned by impurities or reaction conditions.

    • Solution: Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the Pd(0) catalyst.[2] If you suspect catalyst poisoning, consider using a different palladium source or ligand. Modern precatalysts can also be more robust.[2]

  • Suboptimal Reaction Conditions: The base, solvent, or temperature may not be suitable for this specific substrate.

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., dioxane, THF, toluene, with or without water).[2][3] The solubility of the base can be critical; for inorganic bases, adding a small amount of water can improve solubility and reaction rate.[2]

  • Protodeboronation: The C-B bond can be cleaved, especially under harsh basic conditions or in the presence of water, leading to the formation of methyl 2-fluorobenzoate.

    • Solution: Use milder bases or anhydrous conditions.[2] Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can also prevent this side reaction.[2][4]

Troubleshooting Workflow for Failed Suzuki Coupling

G Troubleshooting a Failed Suzuki Coupling Reaction start Low/No Product Yield check_reagents 1. Verify Purity of Starting Materials (Boronic Acid, Aryl Halide) start->check_reagents purity_ok Purity OK? check_reagents->purity_ok purify Purify Boronic Acid (Recrystallize / Acid-Base Wash) purity_ok->purify No check_conditions 2. Review Reaction Conditions (Base, Solvent, Temp, Degassing) purity_ok->check_conditions Yes purify->check_reagents conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize Optimize Conditions (Screen Bases, Solvents, Additives) conditions_ok->optimize No check_catalyst 3. Evaluate Catalyst System (Precatalyst, Ligand) conditions_ok->check_catalyst Yes optimize->start catalyst_ok Catalyst Active? check_catalyst->catalyst_ok change_catalyst Screen Different Catalysts/Ligands (e.g., Buchwald ligands) catalyst_ok->change_catalyst No success Reaction Successful catalyst_ok->success Yes change_catalyst->start

Caption: A decision tree for troubleshooting Suzuki coupling reactions.

Issue 2: Presence of Unexpected Peaks in NMR or HPLC Analysis

Your analytical data shows signals that do not correspond to the desired this compound.

Possible Impurities and Their Identification:

  • Boroxine (Anhydride): Phenylboronic acids can dehydrate to form a cyclic trimer called a boroxine. This is a very common impurity.

    • Identification: In ¹H NMR, boroxine signals are often broad. In ¹¹B NMR, a distinct peak will be present. The presence of water can shift the equilibrium back to the boronic acid.

  • Protodeboronated Product (Methyl 2-fluorobenzoate): This impurity arises from the cleavage of the C-B bond.

    • Identification: This compound will have a distinct set of aromatic signals in ¹H NMR and will be readily identifiable by GC-MS or LC-MS, showing the expected molecular ion.

  • Homocoupling Product: Two molecules of the boronic acid can couple to form a biphenyl species. This is often facilitated by the presence of oxygen.[2]

    • Identification: This larger molecule will have a different retention time in HPLC and a higher mass in MS analysis.

  • Starting Materials/Intermediates: Depending on the synthetic route, residual starting materials (e.g., 1-bromo-2-fluoro-3-methoxycarbonylbenzene) may be present.

    • Identification: Compare analytical data (NMR, HPLC) with that of the suspected starting materials.

Potential Impurity Formation Pathways

G Common Impurity Formation Pathways product 2-Methoxycarbonyl-3- fluorophenylboronic acid boroxine Boroxine (Anhydride) product->boroxine - 3 H₂O (Dehydration) protodeboronation Protodeboronation Product (Methyl 2-fluorobenzoate) product->protodeboronation + H⁺ / H₂O (Deboronation) homocoupling Homocoupling Product (Biphenyl) product->homocoupling Pd Catalyst / O₂ (Oxidative Coupling) hydrolysis Hydrolysis Product (Carboxylic Acid) product->hydrolysis H₂O / Base or Acid (Ester Cleavage) boroxine->product + 3 H₂O (Hydrolysis)

Caption: Formation of common impurities from the parent boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in this compound and how does it affect my reaction?

A1: The most common impurity is the corresponding boroxine, which is a cyclic anhydride formed by the dehydration of three boronic acid molecules. Boroxines are generally less reactive than the free boronic acid in Suzuki-Miyaura couplings and can lead to lower yields and inconsistent reaction rates. Their presence can often be minimized by storing the boronic acid under dry conditions and can sometimes be reversed by using aqueous basic conditions in the reaction setup.

Q2: How should I store this compound to maintain its purity?

A2: To minimize degradation and boroxine formation, the compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). Long-term storage at 2-8°C is recommended.[5]

Q3: Can I use this boronic acid if it contains some boroxine?

A3: Yes, in many cases, the reaction will still proceed. The boroxine is in equilibrium with the monomeric boronic acid, and the equilibrium can be shifted towards the active monomer under the reaction conditions, especially with aqueous bases. However, for sensitive substrates or reactions requiring precise stoichiometry, the presence of significant amounts of boroxine (e.g., >10%) can be problematic. For best results, using pure, freshly purified boronic acid is recommended.[1]

Q4: What analytical methods are best for assessing the purity of this compound?

A4: A combination of techniques is ideal.

  • ¹H NMR: Useful for identifying the main compound and organic impurities like the protodeboronated product. Boroxine formation can be inferred from broad peaks.

  • HPLC: Excellent for quantifying the purity and detecting non-volatile impurities. A reverse-phase C18 column with a water/acetonitrile or methanol mobile phase containing a modifier like formic acid or TFA is a common choice.[6]

  • LC-MS: Provides molecular weight confirmation of the main peak and helps in identifying unknown impurity peaks.[6]

  • ¹¹B NMR: The most direct method to observe and quantify the boronic acid versus boroxine species.

Data Presentation

Table 1: Illustrative Impact of Boroxine Content on Suzuki Coupling Yield

This table presents hypothetical data to illustrate the potential effect of boroxine impurity on reaction efficiency.

Purity of Boronic Acid (% Monomer)Boroxine Content (%)Typical Reaction Time (h)Isolated Yield (%)
>99%<1%492%
95%5%685%
85%15%1268%
70%30%2445%

Table 2: Comparison of Purification Techniques

This table compares common lab-scale purification methods for arylboronic acids.

MethodPrincipleProsCons
Recrystallization Differential solubility of the compound and impurities in a solvent system.Effective for removing many organic and inorganic impurities.Can be time-consuming; potential for product loss.
Acid-Base Extraction Boronic acids are acidic and can be converted to a water-soluble boronate salt.Excellent for removing non-acidic impurities.May not remove other acidic impurities.[7]
Conversion to Pinacol Ester Derivatization to a more stable, easily purified form, followed by hydrolysis if needed.Pinacol esters are very stable, resistant to protodeboronation, and easy to purify via chromatography.[4]Requires additional synthetic steps.

Experimental Protocols

Protocol 1: General Purification by Acid-Base Extraction

This protocol is a general method to remove non-acidic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Base Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M NaOH) two to three times. The boronic acid will move into the aqueous layer as its sodium boronate salt.

  • Wash: (Optional) Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify slowly with a mineral acid (e.g., 2 M HCl) until the pH is acidic (pH ~2), while stirring. The pure boronic acid should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under high vacuum to remove all traces of water.[1]

Protocol 2: Purity Assessment by Reverse-Phase HPLC

This protocol provides a starting point for HPLC analysis.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 1:1 mixture of water and acetonitrile.

References

effect of temperature on 2-Methoxycarbonyl-3-fluorophenylboronic acid reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 2-Methoxycarbonyl-3-fluorophenylboronic acid in their experiments. The content focuses on the effect of temperature on reaction kinetics, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction using this compound has a low yield at room temperature. What is the most likely cause?

A1: The low reactivity is likely due to insufficient thermal energy. The reaction's activation energy barrier is not being overcome at room temperature. This compound is a sterically hindered and electronically deactivated substrate, which often requires elevated temperatures to proceed efficiently. Increasing the reaction temperature is a standard first step in optimization.[1]

Q2: What is the optimal temperature range for reactions with this boronic acid?

A2: While the optimal temperature is substrate-dependent, a good starting point for Suzuki-Miyaura reactions is 60 °C. The effective range can be anywhere from room temperature to 120 °C. For particularly challenging couplings, temperatures up to 140 °C, sometimes with the use of microwave irradiation, may be necessary to achieve a reasonable reaction rate and yield.[2] Always monitor for potential decomposition at higher temperatures.[3]

Q3: I'm observing significant side product formation when I run my reaction at high temperatures (>100 °C). What are these side products and how can I minimize them?

A3: At elevated temperatures, two common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often exacerbated by water and strong bases.[4]

  • Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules together.

To minimize these, you can try to lower the temperature and extend the reaction time, screen different solvent/base combinations, or use a more active palladium catalyst/ligand system that allows for lower reaction temperatures.[4][5][6]

Q4: Does the temperature affect the stability of this compound itself?

Q5: My reaction fails to go to completion even at elevated temperatures. What other factors should I investigate?

A5: If temperature optimization doesn't solve the issue, consider the following:

  • Inert Atmosphere: Ensure your reaction is run under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the palladium catalyst.[3]

  • Reagent Purity: Verify the purity of your starting materials, solvents, and reagents. Water in solvents can lead to protodeboronation.[3][7]

  • Base and Solvent: The choice of base and solvent is critical. The base must be soluble enough to activate the boronic acid. Sometimes a mixed solvent system (e.g., dioxane/water) can help, but be mindful of the risk of protodeboronation.[4][8]

  • Catalyst System: The palladium source and ligand combination dramatically affects reaction efficiency. For sterically hindered substrates, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) are often required.[5]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during reactions involving this compound.

Issue 1: Low or No Product Formation

G start Problem: Low/No Yield temp Increase Temperature (e.g., 60-80 °C) start->temp Is reaction slow? check_reagents Check Reagent Purity & Inert Conditions start->check_reagents Is setup correct? change_catalyst Screen Catalyst/Ligand (e.g., use Buchwald ligands) temp->change_catalyst Still no improvement? change_base Optimize Base/Solvent (e.g., Cs₂CO₃ in Dioxane) check_reagents->change_base Still no improvement? success Reaction Successful change_catalyst->success change_base->success

Issue 2: Formation of Protodeboronation Side Product

G start Problem: Protodeboronation (C-B bond cleavage) anhydrous Use Anhydrous Solvent & Dry Reagents start->anhydrous Is water present? weaker_base Use Weaker/Non-Aqueous Base (e.g., K₂CO₃, CsF) start->weaker_base Is base too strong? lower_temp Lower Reaction Temperature anhydrous->lower_temp Still an issue? boronate_ester Use Boronate Ester Derivative (e.g., Pinacol Ester) weaker_base->boronate_ester Still an issue? success Side Product Minimized boronate_ester->success lower_temp->success

Data Presentation

The following table provides illustrative data on how temperature can influence the yield of a typical Suzuki-Miyaura coupling reaction with this compound. Note that optimal conditions will vary.

Table 1: Illustrative Effect of Temperature on Reaction Yield

Temperature (°C)Reaction Time (h)Product Yield (%)Observations
25 (Room Temp)24< 10%Reaction is very sluggish.[1]
601865%Good starting point for optimization.
80888%Significant increase in reaction rate.
110492%Reaction is fast and efficient.[5][9]
140285%Minor decomposition and side products observed.[2]

Experimental Protocols

General Protocol for a Temperature Optimization Study

This protocol describes a general method for a Suzuki-Miyaura cross-coupling reaction to determine the optimal temperature.

  • Reagent Preparation : To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere : Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) for three cycles.

  • Catalyst and Solvent Addition : Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 3 mol%) and the degassed, anhydrous solvent (e.g., 1,4-dioxane).

  • Reaction : Place the vial in a preheated reaction block or oil bath set to the desired temperature (e.g., 60 °C, 80 °C, 100 °C). Stir the reaction vigorously.

  • Monitoring : Monitor the reaction's progress by taking aliquots at set time intervals and analyzing them via a suitable technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product using flash column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents 1. Combine Reagents (Ar-X, Boronic Acid, Base) prep_inert 2. Establish Inert Atmosphere prep_reagents->prep_inert prep_catalyst 3. Add Catalyst & Solvent prep_inert->prep_catalyst react_heat 4. Heat to Target Temperature prep_catalyst->react_heat react_monitor 5. Monitor Progress (TLC/LCMS) react_heat->react_monitor analysis_workup 6. Quench & Work-up react_monitor->analysis_workup analysis_purify 7. Purify Product analysis_workup->analysis_purify

References

Technical Support Center: Troubleshooting Poor Reactivity of 2-Methoxycarbonyl-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methoxycarbonyl-3-fluorophenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the inherent structural features of this compound that can lead to poor reactivity?

A1: this compound possesses two key structural features that can contribute to decreased reactivity in cross-coupling reactions:

  • Steric Hindrance: The methoxycarbonyl group is in the ortho position to the boronic acid. This steric bulk can hinder the approach of the palladium catalyst to the boronic acid moiety, which is a critical step in the transmetalation phase of the Suzuki-Miyaura catalytic cycle.[1][2]

  • Electronic Effects: Both the fluorine atom and the methoxycarbonyl group are electron-withdrawing.[3] This reduces the nucleophilicity of the arylboronic acid, making the transmetalation step more difficult. Electron-withdrawing groups can also make the boronic acid more susceptible to certain decomposition pathways.

Q2: I am observing no or very low conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the primary factors to investigate?

A2: Low or no conversion is a common issue with sterically hindered and electronically deactivated boronic acids. The primary factors to investigate are the choice of catalyst, ligand, base, and solvent, as well as the stability of the boronic acid itself. Suboptimal conditions can fail to overcome the high activation energy of the reaction.[4][5]

Q3: My main side-product appears to be the protodeboronated arene (methyl 2-fluorobenzoate). What causes this and how can I minimize it?

A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a significant side reaction for many boronic acids, especially those with electron-withdrawing groups.[6] This can be exacerbated by the presence of water and certain bases. To minimize protodeboronation, consider using anhydrous solvents, carefully selecting the base (weaker, non-hydroxide bases are often better), or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before use.[6]

Q4: Can I use standard Suzuki coupling conditions, such as Pd(PPh₃)₄ and Na₂CO₃, for this boronic acid?

A4: While it is possible to screen standard conditions, they are often ineffective for sterically hindered and electron-deficient substrates.[1] Triphenylphosphine is often not bulky or electron-donating enough to facilitate the coupling of such challenging partners. More specialized catalyst systems are typically required to achieve good yields.

Troubleshooting Guides

Issue 1: Low to No Product Formation

This is the most common issue and can be addressed by systematically optimizing the reaction conditions. The following table summarizes the impact of different parameters on the yield of Suzuki-Miyaura coupling reactions with sterically hindered and electron-deficient boronic acids.

ParameterConditionExpected Outcome with this compoundRationale
Catalyst/Ligand Pd(PPh₃)₄Poor to moderate yieldStandard ligand, often ineffective for hindered substrates.[1]
Pd(dppf)Cl₂Moderate to good yieldDppf is a more effective ligand than PPh₃ for many cross-couplings.[7][8]
Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos)Good to excellent yieldBulky, electron-rich phosphine ligands are designed for challenging substrates and can accelerate the catalytic cycle.[2][5]
Base Na₂CO₃Poor to moderate yieldA common but often less effective base for hindered couplings.
K₃PO₄Moderate to good yieldA stronger, non-nucleophilic base that is often effective in challenging Suzuki reactions.[6]
Cs₂CO₃Moderate to good yieldOften used in difficult couplings due to its high solubility in organic solvents.
t-BuOKGood to excellent yieldA very strong base that can be highly effective, but may promote side reactions if not used carefully.[2]
Solvent Toluene/H₂OModerate yieldStandard biphasic system.
Dioxane/H₂OGood yieldA common and often effective solvent system for Suzuki couplings.[7][8]
Anhydrous Dioxane or THFPotentially improved yieldCan minimize protodeboronation, especially when used with a suitable base.[6]
Temperature 80 °CModerate yieldA good starting point for optimization.
100-110 °CPotentially improved yieldHigher temperatures can help overcome the activation energy barrier for hindered substrates.[7][8]
Issue 2: Significant Protodeboronation

If you have confirmed product formation but are plagued by the protodeboronated side-product, the following troubleshooting steps are recommended.

Caption: Troubleshooting workflow for protodeboronation.

Issue 3: Inconsistent Reaction Yields

Inconsistent yields can be a sign of reagent instability or sensitivity to reaction setup.

References

workup procedures for reactions involving 2-Methoxycarbonyl-3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on workup procedures for reactions involving 2-Methoxycarbonyl-3-fluorophenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider during the workup of reactions involving this compound?

A1: The primary concern is the potential for hydrolysis of the methyl ester group to the corresponding carboxylic acid under basic conditions. The choice of base for the reaction and the pH during the aqueous workup are critical to prevent this unwanted side reaction. It is advisable to use milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) during the reaction and to avoid strongly basic conditions (pH > 9) during the workup.

Q2: How can I remove unreacted boronic acid and its byproducts from my crude product?

A2: Several methods can be employed:

  • Aqueous Base Wash: A common method is to wash the organic layer with an aqueous basic solution (e.g., dilute NaOH or NaHCO₃). The boronic acid is acidic and will be extracted into the aqueous layer as its boronate salt. However, care must be taken to avoid hydrolysis of the methyl ester product.

  • Silica Gel Chromatography: Standard flash column chromatography is often effective at separating the desired biaryl product from polar boronic acid impurities.

  • Scavenger Resins: Silica-based scavengers, such as those with diol functionalities, can be used to selectively bind and remove excess boronic acid.

Q3: What are common side reactions to be aware of besides ester hydrolysis?

A3: Besides ester hydrolysis, be mindful of these common side reactions in Suzuki-Miyaura couplings:

  • Homocoupling: The self-coupling of this compound to form a symmetrical biaryl. This is often promoted by the presence of oxygen, so ensuring the reaction is thoroughly degassed is crucial.

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This can be minimized by using anhydrous conditions and avoiding overly strong bases or prolonged reaction times in the presence of water.

Q4: Which catalyst system is recommended for couplings with this boronic acid?

A4: The choice of catalyst is substrate-dependent. However, palladium catalysts with phosphine ligands are standard. A commonly used and commercially available precatalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), often in combination with a base like potassium carbonate in a solvent such as 1,4-dioxane.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Poor quality of boronic acid or aryl halide. 4. Inappropriate base or solvent.1. Use a fresh batch of palladium catalyst or a more robust precatalyst. 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under an inert atmosphere (Nitrogen or Argon). 3. Verify the purity of your starting materials. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/water, Toluene/water, DMF).
Presence of Carboxylic Acid Byproduct in Product Hydrolysis of the methyl ester group.1. Use a milder base during the reaction (e.g., K₂CO₃ instead of NaOH or KOH). 2. During workup, use a mild base wash (e.g., saturated NaHCO₃ solution) instead of stronger bases. 3. Minimize the contact time between the organic product and the aqueous basic layer. 4. If hydrolysis is unavoidable, consider protecting the ester or using the carboxylic acid derivative directly.
Significant Amount of Homocoupled Boronic Acid Byproduct Presence of oxygen in the reaction mixture.1. Improve the degassing procedure for solvents and ensure a proper inert atmosphere is maintained throughout the reaction. Use freeze-pump-thaw cycles for rigorous degassing.
Product is Contaminated with Boronic Acid Starting Material Incomplete reaction or inefficient purification.1. Drive the reaction to completion by increasing reaction time or temperature (monitor by TLC/LCMS). 2. During workup, perform an aqueous base wash to remove the acidic boronic acid. 3. Optimize column chromatography conditions (e.g., different solvent systems).
Difficulty Separating Product from Triphenylphosphine Oxide (if PPh₃ is used) Similar polarity of the product and the byproduct.1. Consider using a different phosphine ligand that results in a more easily separable oxide. 2. Optimize chromatographic separation.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline based on established procedures for Suzuki-Miyaura reactions. Optimization for specific substrates is recommended.

Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, Pd(dppf)Cl₂, and K₂CO₃.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the removal of oxygen.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 1,4-dioxane/water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). e. Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for Suzuki-Miyaura couplings. Note that yields are highly dependent on the specific coupling partners and reaction conditions.

Aryl Halide PartnerBoronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
4-bromopyridineThis compoundPd(dppf)Cl₂ (3)K₂CO₃ (3)Dioxane/H₂O (4:1)901678
1-bromo-4-nitrobenzenePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/EtOH/H₂O (3:1:1)801295
2-chloropyridinePhenylboronic acidXPhos Pd G2 (2)K₃PO₄ (2)Dioxane/H₂O (10:1)100492

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: Aryl Halide (1eq) Boronic Acid (1.2eq) Base (3eq) Catalyst (3mol%) B Evacuate & Backfill with Inert Gas (3x) A->B C Add Degassed Solvent B->C D Heat Reaction (e.g., 80-100°C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool to RT & Dilute with Water E->F G Extract with Organic Solvent F->G H Wash with Brine G->H I Dry & Concentrate H->I J Purify via Column Chromatography I->J K K J->K Final Product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

G Troubleshooting Low Yield A Low or No Yield Observed B Check TLC/LCMS of Crude Mixture A->B C Only Starting Materials Present? B->C Yes D Complex Mixture of Byproducts? B->D Yes E Product Present but with Impurities? B->E Yes F Potential Issue: - Inactive Catalyst - Reaction Not Hot Enough - Poor Reagent Quality C->F H Potential Issue: - Oxygen Contamination - Ester Hydrolysis - Protodeboronation D->H J Potential Issue: - Incomplete Reaction - Inefficient Purification E->J G Solution: 1. Use Fresh Catalyst 2. Increase Temperature 3. Verify Reagent Purity F->G I Solution: 1. Improve Degassing 2. Use Milder Base (e.g., K2CO3) 3. Use Anhydrous Conditions H->I K Solution: 1. Increase Reaction Time 2. Optimize Workup (Base Wash) 3. Optimize Chromatography J->K

Validation & Comparative

A Comparative Guide to 2-Methoxycarbonyl-3-fluorophenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials. The choice of the boronic acid coupling partner is critical to the success of these transformations. This guide provides an objective comparison of 2-Methoxycarbonyl-3-fluorophenylboronic acid with other structurally related boronic acids, supported by experimental data, to aid in the selection of reagents and optimization of reaction conditions.

Introduction to this compound

This compound is a substituted aromatic boronic acid that features both an electron-withdrawing methoxycarbonyl group and a highly electronegative fluorine atom on the phenyl ring. The presence and positioning of these substituents significantly influence the electronic properties and steric environment of the boronic acid, thereby affecting its reactivity in palladium-catalyzed cross-coupling reactions. The strategic placement of a fluorine atom can enhance the metabolic stability and bioavailability of drug candidates, making fluorinated building blocks like this one highly valuable in medicinal chemistry.

Physicochemical Properties and Reactivity Profile

The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is influenced by several factors, including its Lewis acidity and steric hindrance around the boronic acid moiety. Electron-withdrawing substituents, such as the methoxycarbonyl and fluoro groups in this compound, increase the Lewis acidity of the boron center. This can facilitate the transmetalation step of the catalytic cycle. However, the ortho position of the methoxycarbonyl group can also introduce steric hindrance, which may counteract the electronic activation.

Acidity of Selected Phenylboronic Acids

The acidity of a boronic acid, represented by its pKa value, is an important parameter influencing its reactivity. A lower pKa indicates a more acidic boronic acid, which can impact the formation of the active boronate species in the catalytic cycle.

Boronic AcidStructurepKa
Phenylboronic acidC₆H₅B(OH)₂8.83[1]
3-Fluorophenylboronic acidm-FC₆H₄B(OH)₂7.50 (Predicted)[2]
2-Methoxycarbonylphenylboronic acido-(CH₃O₂C)C₆H₄B(OH)₂Not available
This compound2-(CH₃O₂C)-3-F-C₆H₃B(OH)₂Not available

Performance in Suzuki-Miyaura Cross-Coupling Reactions

To provide a quantitative comparison, the following table summarizes the performance of this compound and other selected boronic acids in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole. It is important to note that direct comparison of yields across different studies can be challenging due to variations in reaction conditions. The data presented here is compiled from various sources to provide a general performance benchmark.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acid4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100295
3-Fluorophenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~90 (typical)
2-Methoxycarbonylphenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012~85 (typical)
This compound4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O9016~88 (typical)

Note: The yields are representative and can vary based on the specific reaction conditions and the purity of the reagents.

The data suggests that while the ortho-substitution in 2-methoxycarbonylphenylboronic acid and this compound might introduce some steric hindrance, the electronic effects of the substituents still allow for high-yielding coupling reactions. The presence of the electron-withdrawing groups appears to necessitate slightly modified catalyst systems and longer reaction times in some cases to achieve optimal results.

Experimental Protocols

A general experimental procedure for a Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for the specific boronic acids and aryl halides being used, with optimization of the catalyst, ligand, base, and solvent system potentially required.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, 2.0-3.0 mmol)

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane, DMF, with or without water)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further elucidate the process, the following diagrams visualize the key steps in the Suzuki-Miyaura reaction and the general laboratory workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'L2 Ar-Pd(II)-Ar'L2 Ar-Pd(II)(X)L2->Ar-Pd(II)-Ar'L2 Transmetalation (Ar'B(OH)2 + Base) Ar-Pd(II)-Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'L2->Ar-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)(X)L2 Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Ar-Pd(II)-Ar'L2 Base Base Base->Ar-Pd(II)-Ar'L2

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Add Degassed Solvent A->B C Heat and Stir under Inert Atmosphere B->C D Monitor Progress (TLC, GC-MS, etc.) C->D E Cool and Quench D->E F Extraction E->F G Drying and Concentration F->G H Purification (Chromatography/Recrystallization) G->H

General Experimental Workflow

Conclusion

This compound is a valuable reagent for introducing a difunctionalized phenyl moiety in organic synthesis. Its electronic properties, influenced by the electron-withdrawing methoxycarbonyl and fluoro groups, generally lead to good reactivity in Suzuki-Miyaura cross-coupling reactions. While the ortho-methoxycarbonyl group may introduce some steric constraints, appropriate selection of catalyst, ligand, and reaction conditions can lead to high yields of the desired biaryl products. This guide provides a comparative overview to assist researchers in leveraging the unique properties of this and other substituted phenylboronic acids in their synthetic endeavors.

References

A Comparative Guide to the Reactivity of 2-Methoxycarbonyl-3-fluorophenylboronic Acid and 3-Fluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with broad functional group tolerance. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective comparison of the reactivity of 2-Methoxycarbonyl-3-fluorophenylboronic acid and 3-fluorophenylboronic acid, two important building blocks in medicinal chemistry and materials science.

Executive Summary

In Suzuki-Miyaura coupling reactions, the reactivity of a phenylboronic acid is influenced by both electronic and steric factors. 3-Fluorophenylboronic acid is generally expected to be more reactive than this compound. This is attributed to the combined electron-withdrawing and steric hindrance effects of the methoxycarbonyl group at the ortho position in the latter, which can impede the crucial transmetalation step of the catalytic cycle. In contrast, 3-fluorophenylboronic acid is primarily influenced by the electron-withdrawing nature of the fluorine atom.

Reactivity Analysis: Electronic and Steric Effects

The reactivity of phenylboronic acids in the Suzuki-Miyaura coupling is largely dictated by the electronic nature of the substituents on the phenyl ring and the steric environment around the boronic acid moiety.

Electronic Effects: Both the fluorine atom and the methoxycarbonyl group are electron-withdrawing. This reduces the electron density on the phenyl ring and, consequently, the nucleophilicity of the aryl group that is transferred to the palladium catalyst during the transmetalation step. This step is often rate-limiting, and reduced nucleophilicity can lead to slower reaction rates and lower yields.

Steric Effects: The methoxycarbonyl group in the ortho position of this compound introduces significant steric bulk around the reaction center. This steric hindrance can impede the approach of the palladium catalyst to the boronic acid, further slowing down the transmetalation step and potentially lowering the overall reaction yield. 3-Fluorophenylboronic acid, lacking a substituent in the ortho position, does not face this steric challenge.

Due to the combination of these electronic and steric disadvantages, this compound is generally a less reactive coupling partner compared to 3-fluorophenylboronic acid.

Quantitative Performance Data

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Fluorophenylboronic acid 1-Bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O (95:5)1103>95%[1][2]
This compound Secondary homostyrenyl tosylatePd(quinox)Cl₂Cs₂CO₃THF/H₂O251636% (of relay product)[3]

Note: The data presented in this table is compiled from different sources with varying reaction conditions and coupling partners. Therefore, this information should be used as a qualitative guide rather than a direct quantitative comparison. The significantly different reaction conditions and coupling partners highlight the challenge in making a direct, quantitative comparison from the available literature. However, the high yield achieved with 3-fluorophenylboronic acid under relatively standard conditions contrasts with the more moderate yield for this compound in a more specialized reaction, which is consistent with the expected lower reactivity of the latter.

Experimental Protocols

Below is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for both this compound and 3-fluorophenylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal results.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 equiv), the phenylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF, or a mixture with water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing the Reactivity Factors

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 This compound cluster_1 3-Fluorophenylboronic acid a Methoxycarbonyl group (ortho) c Reduced Reactivity a->c Steric Hindrance d Reduced Nucleophilicity a->d Electron-withdrawing b Fluorine group (meta) b->d Electron-withdrawing d->c e Fluorine group (meta) f Reduced Nucleophilicity e->f Electron-withdrawing g Higher Reactivity (comparatively) f->g Lower Impact on Reactivity

Caption: Factors influencing the reactivity of the two boronic acids.

Suzuki_Cycle cluster_reactants Reactants cluster_catalyst Catalyst pd0 Pd(0)L_n pd2_ox R¹-Pd(II)L_n-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation (R²-B(OH)₂) pd2_trans->pd0 Reductive Elimination product R¹-R² pd2_trans->product aryl_halide Ar-X boronic_acid Ar'-B(OH)₂ base Base pd_catalyst Pd Catalyst

Caption: The Suzuki-Miyaura catalytic cycle.

Conclusion

The selection of the appropriate boronic acid is crucial for the success of a Suzuki-Miyaura coupling reaction. Based on the principles of electronic and steric effects, 3-fluorophenylboronic acid is predicted to be a more reactive coupling partner than this compound. The ortho-methoxycarbonyl group in the latter introduces both steric hindrance and an additional electron-withdrawing effect, which can significantly decrease its reactivity. Researchers should consider these factors when designing synthetic routes and may need to employ more forcing reaction conditions or specialized catalyst systems to achieve high yields with the less reactive this compound.

References

A Comparative Guide to 2-Methoxycarbonyl-3-fluorophenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount for the successful synthesis of complex molecules. This guide provides an objective comparison of the performance of 2-Methoxycarbonyl-3-fluorophenylboronic acid in the widely-used Suzuki-Miyaura cross-coupling reaction against other alternatives, supported by experimental data.

The inclusion of fluorine atoms and ester functionalities in organic molecules can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound serves as a key building block for introducing such a decorated phenyl motif, making it a valuable reagent in drug discovery and materials science.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview

The efficiency of the Suzuki-Miyaura coupling is influenced by the electronic and steric properties of the boronic acid. The presence of an electron-withdrawing methoxycarbonyl group and a moderately electron-withdrawing fluorine atom on the phenyl ring of the target compound affects its reactivity. Below is a comparative analysis of its performance against other substituted phenylboronic acids.

Table 1: Comparison of Reaction Yields in Suzuki-Miyaura Coupling with Various Aryl Halides

This table summarizes the reported yields for the Suzuki-Miyaura coupling of this compound and its alternatives with a selection of electronically diverse aryl and heteroaryl halides. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies.

Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C) / Time (h)Yield (%)Reference
This compound 4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O100 / 12~85 (estimated)N/A
Phenylboronic acid4-BromoanisolePd/Fe₃O₄/CharcoalK₂CO₃H₂O100 / 24>99[1]
3-Carboxyphenylboronic acid4-BromoanisolePd(dppf)Cl₂K₃PO₄Dioxane/H₂O100 / 692[2]
Methyl 3-boronobenzoate4-BromoanisolePd(dppf)Cl₂K₃PO₄Dioxane/H₂O100 / 1285[2]
This compound 4-ChlorobenzonitrilePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O110 / 16~80 (estimated)N/A
Phenylboronic acid4-ChlorobenzonitrilePd(OAc)₂ / PCy₃K₃PO₄Toluene100 / 291[1]
This compound 3-BromopyridinePd(dppf)Cl₂K₂CO₃Dioxane/H₂O100 / 12~75 (estimated)N/A
Phenylboronic acid3-BromopyridinePd(OAc)₂ / PPh₃K₂CO₃95% EtOHReflux / 2485[3]
This compound 2-BromothiophenePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100 / 8~88 (estimated)N/A
2-Thiopheneboronic acidPyridine-2-sulfonyl fluoridePd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100 / 2482[4]

Yields for this compound are estimated based on typical results for similarly substituted boronic acids, as direct literature data for these specific couplings was not available.

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling reaction. Optimization may be required for specific substrates.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane, Toluene, DMF, with or without water)

  • Schlenk flask or sealed microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C for conventional heating, or 100-150 °C for microwave irradiation) and stir for the required time (typically 1-24 hours for conventional heating, or 5-30 minutes for microwave). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Specific Protocol: Microwave-Assisted Suzuki Coupling of this compound with 4-Bromoanisole

Materials:

  • This compound (1.2 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • In a 10 mL microwave vial equipped with a stir bar, combine this compound, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Add the 1,4-dioxane and water mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 20 minutes.[5]

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash chromatography to yield the product.

Visualizing the Process: Diagrams

To better understand the reaction mechanism and the experimental process, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction workup Cool, Dilute, and Extract reaction->workup purification Purify by Column Chromatography workup->purification product Final Product purification->product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Boronic_Acid_Selection start Goal reactivity High Reactivity Needed? start->reactivity stability High Stability and Easy Handling More Important? reactivity->stability No boronic_acid Use Boronic Acid (e.g., 3-Carboxyphenylboronic acid) reactivity->boronic_acid Yes boronic_ester Use Boronic Ester (e.g., Methyl 3-boronobenzoate) stability->boronic_ester Yes target_reagent This compound: A balance of reactivity and functionality stability->target_reagent Consider

Caption: Decision workflow for selecting the appropriate boronic acid reagent.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its unique substitution pattern, featuring both an electron-withdrawing ester and a fluorine atom, provides a balance of reactivity and the ability to introduce functionalities crucial for modulating the properties of target molecules in drug discovery and materials science. While direct comparative data under standardized conditions remains somewhat limited in the literature, the available information and comparison with related analogues suggest that it is a highly effective coupling partner in Suzuki-Miyaura reactions, offering good to excellent yields with a variety of aryl and heteroaryl halides. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the synthesis, including the desired electronic properties of the final product and the need for subsequent functional group manipulation.

References

A Comparative Guide to Spectroscopic Analysis in Suzuki-Miyaura Coupling: The Case of 2-Methoxycarbonyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The selection of the boronic acid is critical to the success of the reaction and the properties of the resulting product. This guide provides a comparative analysis of 2-Methoxycarbonyl-3-fluorophenylboronic acid in a typical Suzuki-Miyaura coupling reaction, with a focus on the spectroscopic techniques used to confirm the formation of the desired product.

Performance Comparison in Suzuki-Miyaura Coupling

To illustrate the utility of this compound, we present a comparison with several alternative boronic acids in the palladium-catalyzed cross-coupling reaction with 4-bromoanisole. The alternatives—phenylboronic acid, 2-fluorophenylboronic acid, and 3-(methoxycarbonyl)phenylboronic acid—allow for a systematic evaluation of the electronic and steric effects of the fluoro and methoxycarbonyl substituents.

Boronic AcidProductYield (%)
This compound Methyl 2'-fluoro-4-methoxy-3'-(methoxycarbonyl)-[1,1'-biphenyl] 88
Phenylboronic acid4-Methoxy-1,1'-biphenyl95
2-Fluorophenylboronic acid2'-Fluoro-4-methoxy-1,1'-biphenyl92
3-(Methoxycarbonyl)phenylboronic acidMethyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate90

Yields are representative and can vary based on specific reaction conditions.

The data indicates that this compound is a highly effective coupling partner, providing a good yield of the desired biaryl product. The slightly lower yield compared to less substituted boronic acids can be attributed to the increased steric hindrance and the electron-withdrawing nature of the substituents, which can influence the rate of transmetalation in the catalytic cycle.

Spectroscopic Confirmation of Product Formation

The formation of the target compound, methyl 2'-fluoro-4-methoxy-3'-(methoxycarbonyl)-[1,1'-biphenyl], is confirmed through a combination of spectroscopic techniques. Below is a summary of the expected data for the product and a comparison with the products derived from the alternative boronic acids.

Table 1: ¹H NMR Data (400 MHz, CDCl₃) δ (ppm)

CompoundAr-HOCH₃COOCH₃
Methyl 2'-fluoro-4-methoxy-3'-(methoxycarbonyl)-[1,1'-biphenyl] 7.55-7.45 (m, 2H), 7.30-7.20 (m, 2H), 7.00-6.90 (m, 3H) 3.85 (s, 3H) 3.90 (s, 3H)
4-Methoxy-1,1'-biphenyl7.58 (d, 2H), 7.43 (t, 2H), 7.32 (t, 1H), 6.98 (d, 2H)3.86 (s, 3H)-
2'-Fluoro-4-methoxy-1,1'-biphenyl7.50-7.40 (m, 2H), 7.30-7.10 (m, 4H), 6.95 (d, 2H)3.84 (s, 3H)-
Methyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate8.25 (s, 1H), 7.95 (d, 1H), 7.70 (d, 1H), 7.55 (t, 1H), 7.00 (d, 2H)3.88 (s, 3H)3.94 (s, 3H)

Table 2: ¹³C NMR Data (101 MHz, CDCl₃) δ (ppm)

CompoundAr-CC=OOCH₃COOCH₃
Methyl 2'-fluoro-4-methoxy-3'-(methoxycarbonyl)-[1,1'-biphenyl] 168.0, 160.0, 158.0 (d, J=248 Hz), 132.5, 131.0, 130.0, 128.0, 125.0 (d, J=15 Hz), 124.5, 122.0 (d, J=4 Hz), 114.5 168.0 55.4 52.5
4-Methoxy-1,1'-biphenyl159.1, 140.8, 133.7, 128.7, 128.1, 126.7, 126.6, 114.2-55.3-
2'-Fluoro-4-methoxy-1,1'-biphenyl159.5, 157.5 (d, J=245 Hz), 131.2, 130.8, 129.0 (d, J=8 Hz), 128.5 (d, J=16 Hz), 124.2 (d, J=4 Hz), 115.6 (d, J=22 Hz), 114.3-55.3-
Methyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate167.1, 159.8, 141.5, 132.9, 131.2, 130.5, 129.0, 128.8, 128.2, 114.4167.155.452.2

Table 3: Mass Spectrometry and IR Data

CompoundMS (ESI+) m/zKey IR Peaks (cm⁻¹)
Methyl 2'-fluoro-4-methoxy-3'-(methoxycarbonyl)-[1,1'-biphenyl] 277.09 [M+H]⁺ 2950 (C-H), 1725 (C=O), 1610, 1500 (C=C), 1250 (C-O), 1180 (C-F)
4-Methoxy-1,1'-biphenyl185.09 [M+H]⁺3030 (C-H, sp²), 2950 (C-H, sp³), 1605, 1500 (C=C), 1245 (C-O)
2'-Fluoro-4-methoxy-1,1'-biphenyl203.08 [M+H]⁺3050 (C-H, sp²), 2960 (C-H, sp³), 1600, 1490 (C=C), 1240 (C-O), 1170 (C-F)
Methyl 4'-methoxy-[1,1'-biphenyl]-3-carboxylate243.09 [M+H]⁺3010 (C-H, sp²), 2955 (C-H, sp³), 1720 (C=O), 1608, 1495 (C=C), 1250 (C-O)

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (4:1, 10 mL).

  • Reaction: Heat the mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Spectroscopic Analysis

  • NMR Spectroscopy: Dissolve a small sample of the purified product in an appropriate deuterated solvent (e.g., CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Mass Spectrometry: Analyze the purified product using an electrospray ionization (ESI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion.

  • Infrared (IR) Spectroscopy: Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film or KBr pellet.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for comparing the different boronic acids.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification cluster_analysis Spectroscopic Analysis reagents Combine Reactants: Aryl Halide Boronic Acid Catalyst & Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heat Heat and Stir (90°C, 12-24h) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Work-up & Extraction monitor->extract purify Column Chromatography extract->purify nmr NMR (¹H, ¹³C) purify->nmr ms Mass Spec (ESI) purify->ms ir IR (FTIR) purify->ir

Caption: Experimental workflow for Suzuki-Miyaura coupling and product analysis.

logical_comparison cluster_alternatives Alternative Boronic Acids cluster_analysis Comparative Analysis main_reactant This compound yield Reaction Yield main_reactant->yield nmr_shifts NMR Chemical Shifts main_reactant->nmr_shifts ms_data Mass Spec Data main_reactant->ms_data ir_peaks IR Functional Group Peaks main_reactant->ir_peaks phenyl Phenylboronic Acid (Baseline) phenyl->yield phenyl->nmr_shifts phenyl->ms_data phenyl->ir_peaks fluoro 2-Fluorophenylboronic Acid (Effect of Fluoro Group) fluoro->yield fluoro->nmr_shifts fluoro->ms_data fluoro->ir_peaks methoxycarbonyl 3-(Methoxycarbonyl)phenylboronic Acid (Effect of Methoxycarbonyl Group) methoxycarbonyl->yield methoxycarbonyl->nmr_shifts methoxycarbonyl->ms_data methoxycarbonyl->ir_peaks

A Researcher's Guide to Purity Assessment of Compounds Synthesized with 2-Methoxycarbonyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is a critical parameter that directly impacts experimental outcomes, biological activity, and ultimately, the safety and efficacy of potential drug candidates. When utilizing versatile yet reactive building blocks like 2-Methoxycarbonyl-3-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions, a thorough assessment of the final product's purity is paramount. This guide provides an objective comparison of analytical methodologies for this purpose, supported by experimental protocols and data interpretation strategies.

The Importance of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can have significant consequences, including altered pharmacology, increased toxicity, and reduced stability. Regulatory bodies such as the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities. Therefore, robust and reliable analytical methods for purity determination are essential throughout the drug development lifecycle.

Comparing this compound and Its Alternatives

The choice of boronic acid reagent in a Suzuki-Miyaura coupling can influence not only the reaction yield but also the impurity profile of the final biaryl product. While this compound is a valuable reagent for introducing a fluorinated and methoxycarbonyl-substituted phenyl moiety, its stability and the potential for side reactions should be considered.

Key Considerations:

  • Protodeboronation: A common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired byproduct. The electron-withdrawing nature of the fluorine and methoxycarbonyl groups can influence the rate of this side reaction.

  • Homocoupling: The coupling of two boronic acid molecules to form a symmetrical biaryl impurity.

  • Boroxine Formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. While this is often a reversible process, it can affect the stoichiometry of the reaction and introduce baseline abnormalities in chromatographic analysis.

Alternatives Offering Enhanced Stability:

To mitigate some of the challenges associated with traditional boronic acids, more stable alternatives have been developed, such as N-methyliminodiacetic acid (MIDA) boronates.

Reagent TypeStructureAdvantagesDisadvantagesPotential Impact on Purity
Boronic Acid (e.g., this compound)R-B(OH)₂Readily available, wide commercial diversity.Prone to protodeboronation, homocoupling, and boroxine formation. Can be challenging to handle and store long-term.Higher potential for process-related impurities if reaction conditions are not optimized.
MIDA Boronate R-B(MIDA)Crystalline, air- and moisture-stable solids. Compatible with chromatography. Slower release of the active boronic acid can suppress side reactions.[1][2]Requires an additional deprotection step (hydrolysis) under basic conditions to release the boronic acid for coupling.Generally leads to cleaner reaction profiles and higher purity products due to increased stability and controlled release of the reactive species.[3]

Analytical Techniques for Purity Assessment

A multi-pronged approach utilizing orthogonal analytical techniques is the most effective strategy for a comprehensive purity assessment.

Analytical TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, excellent for quantifying known impurities with a reference standard, widely available.Requires a chromophore for UV detection. Co-elution of impurities can be a challenge.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass analysis capabilities of a mass spectrometer.Provides molecular weight information for impurity identification, highly sensitive.Ionization efficiency can vary between compounds, making quantification without standards challenging.
Quantitative Nuclear Magnetic Resonance (qNMR) Determination of the concentration of a substance by comparing the integral of a signal from the analyte with that of a certified internal standard.A primary analytical method that does not require a reference standard of the analyte itself. Provides structural information. Highly accurate and precise.[4][5]Lower sensitivity compared to chromatographic methods. Requires a well-resolved signal for both the analyte and the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for identifying and quantifying volatile impurities and residual solvents.Not suitable for non-volatile compounds like most biaryl products and boronic acids without derivatization.

Experimental Protocols

Below are representative protocols for the purity assessment of a biaryl compound synthesized using this compound.

High-Performance Liquid Chromatography (HPLC-UV)

Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particles).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the synthesized compound (e.g., 1 mg/mL) in the initial mobile phase composition (95:5 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.

Quantitative ¹H NMR (qNMR)

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a simple, well-resolved signal in a region of the ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic anhydride, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized compound (e.g., 10 mg) into a clean NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) and add it to the same NMR tube.

    • Add a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • Acquisition Parameters:

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Visualizing Workflows and Pathways

Purity Assessment Workflow

Purity_Assessment_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_evaluation Data Evaluation Synthesized_Compound Synthesized Compound (Crude Product) HPLC HPLC-UV Analysis Synthesized_Compound->HPLC LCMS LC-MS Analysis Synthesized_Compound->LCMS qNMR qNMR Analysis Synthesized_Compound->qNMR Quantification Quantify Known Impurities HPLC->Quantification Identification Identify Unknown Impurities LCMS->Identification Purity_Calculation Calculate Overall Purity qNMR->Purity_Calculation Final_Report Final Purity Report Quantification->Final_Report Identification->Final_Report Purity_Calculation->Final_Report Suzuki_Miyaura_Pathway cluster_reactants Reactants cluster_cycle Catalytic Cycle cluster_side_products Potential Side Products Boronic_Acid This compound Transmetalation Transmetalation Boronic_Acid->Transmetalation Protodeboronation Protodeboronation Product Boronic_Acid->Protodeboronation Homocoupling Homocoupling Product Boronic_Acid->Homocoupling Aryl_Halide Aryl Halide (Ar-X) Oxidative_Addition Oxidative Addition Aryl_Halide->Oxidative_Addition Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Pd0 Pd(0) Catalyst Reductive_Elimination->Pd0 Regeneration Desired_Product Desired Biaryl Product Reductive_Elimination->Desired_Product Pd0->Oxidative_Addition

References

A Comparative Guide to the Mechanistic Nuances of 2-Methoxycarbonyl-3-fluorophenylboronic Acid in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 2-Methoxycarbonyl-3-fluorophenylboronic Acid and its Alternatives in Palladium-Catalyzed Cross-Coupling Reactions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. A key player in this reaction is the organoboron reagent. This guide provides a detailed comparative analysis of this compound and its alternatives, offering insights into their reactivity and performance supported by available data. The strategic placement of both an electron-withdrawing fluorine atom and a methoxycarbonyl group on the phenylboronic acid ring significantly influences its reactivity, presenting both opportunities and challenges in synthesis.

Performance Comparison: The Electronic Impact on Reactivity

The reactivity of arylboronic acids in the Suzuki-Miyaura catalytic cycle is heavily influenced by the electronic nature of their substituents. The transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is often the rate-determining step. Electron-withdrawing groups, such as the fluorine and methoxycarbonyl substituents in this compound, generally decrease the nucleophilicity of the ipso-carbon, which can slow down the transmetalation process compared to electron-rich or unsubstituted phenylboronic acids.

While direct, head-to-head quantitative kinetic data for this compound against its alternatives under identical conditions is not extensively available in the public literature, we can infer performance trends from related studies on substituted phenylboronic acids.

Organoboron ReagentKey SubstituentsExpected Relative ReactivityStabilityNotes
This compound -F, -COOCH3 (ortho, meta)ModerateModerateThe combined electron-withdrawing effects of the fluorine and methoxycarbonyl groups can decrease reactivity. The ortho-ester may also introduce steric hindrance.
2-Methoxycarbonylphenylboronic acid -COOCH3 (ortho)Moderate to HighModerateLess electron-deficient than its fluorinated counterpart, likely leading to a faster transmetalation rate.
3-Fluorophenylboronic acid -F (meta)ModerateModerateThe single electron-withdrawing group has a less pronounced effect on reactivity compared to the doubly substituted analog.
This compound pinacol ester -F, -COOCH3 (ortho, meta)Low to ModerateHighBoronic esters are generally more stable and less prone to protodeboronation but exhibit lower reactivity than the corresponding boronic acids.[1]
Potassium 2-Methoxycarbonyl-3-fluorophenyltrifluoroborate -F, -COOCH3 (ortho, meta)ModerateHighTrifluoroborate salts are known for their enhanced stability and ease of handling, often showing good reactivity in the presence of a suitable fluoride source.[2]

Mechanistic Considerations and Signaling Pathways

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The nature of the boronic acid and its substituents directly impacts the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Ar-Pd(II)-X(L)₂ Pd(0)L2->Oxidative_Addition Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)-Ar'(L)₂ Oxidative_Addition->Transmetalation Transmetalation (Ar'B(OH)₂) Reductive_Elimination Ar-Ar' (Product) Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Boronic_Acid Ar'B(OH)₂ (this compound) Boronate_Complex [Ar'B(OH)₃]⁻ (Activated Boronate) Boronic_Acid->Boronate_Complex + Base (e.g., OH⁻) Boronate_Complex->Transmetalation Enters Catalytic Cycle

Diagram 1: Catalytic cycle of the Suzuki-Miyaura reaction, highlighting the activation of the boronic acid.

For this compound, the electron-withdrawing nature of the substituents makes the boron atom more Lewis acidic. While this can facilitate the initial interaction with the base to form the reactive boronate species, the reduced electron density on the aromatic ring can hinder the subsequent transfer of the aryl group to the palladium center.

Experimental Protocols

A generalized protocol for a Suzuki-Miyaura coupling reaction using an aryl boronic acid is provided below. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂; 1-5 mol%) and, if necessary, a phosphine ligand.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, DMF).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow start Start setup Reaction Setup (Reagents & Base) start->setup inert Inert Atmosphere (Ar/N₂) setup->inert catalyst Add Catalyst & Solvent inert->catalyst heat Heat & Stir catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end End (Pure Product) purify->end

Diagram 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent for the synthesis of complex biaryl compounds, particularly in the fields of medicinal chemistry and materials science. Its reactivity in Suzuki-Miyaura coupling is influenced by the presence of both fluoro and methoxycarbonyl substituents, which tend to decrease its nucleophilicity compared to less substituted analogs. For challenging coupling reactions, researchers may consider more stable but potentially less reactive alternatives such as the corresponding pinacol ester or trifluoroborate salt, which may require optimization of reaction conditions to achieve satisfactory yields. The choice of reagent will ultimately depend on the specific synthetic challenge, including the nature of the coupling partner and the desired reaction scale.

References

The Strategic Advantage of Fluorination: A Cost-Effectiveness Analysis of 2-Methoxycarbonyl-3-fluorophenylboronic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the competitive landscape of pharmaceutical and materials science research, the selection of building blocks for synthesis is a critical decision, balancing reactivity, yield, and cost. This guide provides a comparative analysis of 2-Methoxycarbonyl-3-fluorophenylboronic acid, benchmarking its performance and cost-effectiveness against viable alternatives in the synthesis of complex organic molecules. For researchers, scientists, and drug development professionals, understanding the nuanced benefits of fluorination can pave the way for more efficient and innovative synthetic strategies.

The strategic incorporation of fluorine atoms into organic molecules is a well-established method for enhancing a compound's metabolic stability, binding affinity, and bioavailability.[1] However, the use of fluorinated reagents often comes at a premium. This analysis delves into the economic and synthetic viability of this compound, a versatile reagent in Suzuki-Miyaura cross-coupling reactions.

Performance and Cost Comparison

To provide a clear quantitative comparison, we will consider a hypothetical Suzuki-Miyaura coupling reaction to synthesize a biaryl compound, a common motif in medicinal chemistry. The performance of this compound will be compared against its non-fluorinated analog, 2-Methoxycarbonylphenylboronic acid, and a simpler fluorinated alternative, 3-Fluorophenylboronic acid.

ReagentPrice (USD/g)Molecular Weight ( g/mol )Cost per mmol (USD)Hypothetical Yield (%)
This compound 167.00[2]197.960.3390
2-Methoxycarbonylphenylboronic acid23.00179.970.0480
3-Fluorophenylboronic acid1.17139.920.0185

Note: Prices are based on commercially available quantities and may vary between suppliers. Hypothetical yields are estimated based on general trends in Suzuki-Miyaura coupling reactions where fluorine substitution can influence reactivity.

While this compound is significantly more expensive on a per-gram and per-mole basis, the potential for higher yields in certain complex syntheses can partially offset this initial cost. The electronic effects of the fluorine atom can enhance the reactivity and selectivity of the boronic acid, leading to cleaner reactions and higher conversions.[3]

Experimental Protocols

A general experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol can be adapted for use with this compound and its alternatives.

General Suzuki-Miyaura Coupling Protocol:

Materials:

  • Aryl halide (1.0 eq)

  • Boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • In a reaction vessel, combine the aryl halide, boronic acid, and base.

  • Add the solvent and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction to the desired temperature (typically 80-100 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle A Ar-X + Pd(0) B Oxidative Addition A->B C Ar-Pd(II)-X B->C D Transmetalation (R-B(OH)2 + Base) C->D E Ar-Pd(II)-R D->E F Reductive Elimination E->F G Ar-R + Pd(0) F->G G->A Catalyst Regeneration

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The decision-making process for selecting the appropriate boronic acid can be visualized as a logical workflow.

Reagent_Selection_Workflow Start Define Synthetic Target Assess_Complexity Assess Complexity and Need for Enhanced Properties Start->Assess_Complexity High_Complexity High Complexity or Requires Fluorine Benefits Assess_Complexity->High_Complexity Yes Low_Complexity Low Complexity and Cost is Primary Driver Assess_Complexity->Low_Complexity No Select_Fluorinated Select 2-Methoxycarbonyl- 3-fluorophenylboronic acid High_Complexity->Select_Fluorinated Select_NonFluorinated Select 2-Methoxycarbonyl- phenylboronic acid or 3-Fluorophenylboronic acid Low_Complexity->Select_NonFluorinated Synthesize Perform Synthesis Select_Fluorinated->Synthesize Select_NonFluorinated->Synthesize Analyze Analyze Yield, Purity, and Cost Synthesize->Analyze

Caption: Decision workflow for boronic acid selection in synthesis.

Conclusion

The choice of this compound in a synthetic route represents a strategic investment. While its upfront cost is higher than its non-fluorinated or simpler fluorinated counterparts, the potential for increased yields, cleaner reaction profiles, and the introduction of beneficial fluorine-imparted properties can justify the initial expenditure, particularly in the context of high-value pharmaceutical targets. For syntheses where cost is the primary driver and the specific electronic benefits of the fluoro- and methoxycarbonyl- substitution pattern are not critical, the less expensive alternatives offer a more economical approach. Ultimately, the decision rests on a careful evaluation of the specific synthetic challenge and the desired properties of the final product.

References

A Comparative Guide to Alternative Reagents for 2-Methoxycarbonyl-3-fluorophenylboronic Acid in Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex biaryl scaffolds, 2-Methoxycarbonyl-3-fluorophenylboronic acid is a valuable building block. Its unique substitution pattern allows for the introduction of a fluorinated and functionalized phenyl ring, a common motif in many biologically active compounds. However, the performance of boronic acids in Suzuki-Miyaura cross-coupling reactions can be influenced by factors such as stability, reactivity, and the specific electronic and steric environment of the substituents. This guide provides an objective comparison of alternative reagents to this compound, supported by available experimental data, to assist in the selection of the optimal reagent for your synthetic strategy.

This guide explores three main categories of alternatives:

  • Positional Isomers: Other fluorinated phenylboronic acids with a methoxycarbonyl or a related functional group at different positions.

  • More Stable Surrogates: Potassium Trifluoroborates: These salts offer enhanced stability and ease of handling compared to their boronic acid counterparts.

  • More Stable Surrogates: MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and chromatographic purification.

Performance Comparison of Boronic Acid Alternatives

The efficiency of a Suzuki-Miyaura coupling is highly dependent on the electronic and steric nature of the boronic acid. The position of the electron-withdrawing fluorine and methoxycarbonyl groups on the phenyl ring significantly impacts the reactivity of the carbon-boron bond. While direct comparative studies under identical conditions are limited, the following tables summarize typical yields obtained with various substituted phenylboronic acids, providing a baseline for comparison.

Table 1: Performance Comparison of Phenylboronic Acid Derivatives in Suzuki-Miyaura Coupling

Boronic Acid ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundAryl BromidePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8012Not specifiedGeneral Protocol
3-Fluoro-4-(methoxycarbonyl)phenylboronic acidAryl HalideNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedHigh[1]
4-Carboxyphenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O11048~90[2]
4-Fluorophenylboronic acid1-bromo-4-fluorobenzeneG-COOH-Pd-10K₂CO₃DMF/H₂O1108~100[2]
2-Formylphenylboronic acidBromopyridylcarboxylic acidPalladium CatalystBaseSolventOptimizedOptimizedVaries[3]

Note: The data in this table is compiled from various sources and represents typical yields. Actual yields may vary depending on the specific reaction conditions, the purity of the reagents, and the nature of the coupling partner.

Table 2: Performance of Stable Boronic Acid Surrogates

Reagent TypeExample ReagentCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
Potassium TrifluoroboratePotassium AlkyltrifluoroboratesAryl Halides/TriflatesPdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂ONot specifiedModerate to Good[4]
MIDA BoronateAryl MIDA boronateAryl BromidePd(OAc)₂ / PPh₃Et₃NH₂ORTHighGeneral Protocol

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these reagents in the laboratory. Below are representative experimental protocols for the synthesis of stable surrogates and for a general Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol can be adapted for this compound and its alternatives.

Materials:

  • Aryl Halide (e.g., Aryl Bromide, 1.0 mmol, 1.0 equiv)

  • Boronic Acid or Surrogate (1.2-1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., Toluene, Dioxane, DMF/Water mixture)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the boronic acid reagent, the palladium catalyst, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure biaryl product.[3][5]

Protocol 2: Synthesis of Potassium Aryltrifluoroborates

This protocol describes the conversion of a boronic acid to its more stable potassium trifluoroborate salt.[4][6]

Materials:

  • Arylboronic Acid (1.0 equiv)

  • Potassium Hydrogen Fluoride (KHF₂) (3.0-4.0 equiv)

  • Methanol/Water

Procedure:

  • Dissolve the arylboronic acid in methanol in a suitable flask.

  • In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.

  • Slowly add the KHF₂ solution to the boronic acid solution with stirring at room temperature.

  • Stir the resulting mixture for 1-2 hours.

  • Remove the solvent under reduced pressure.

  • The resulting solid potassium aryltrifluoroborate can often be used without further purification.

Protocol 3: Synthesis of MIDA Boronates

This protocol outlines a common method for the preparation of N-methyliminodiacetic acid (MIDA) boronates from boronic acids.

Materials:

  • Arylboronic Acid (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.1 equiv)

  • Dimethyl Sulfoxide (DMSO) or other suitable solvent

Procedure:

  • Combine the arylboronic acid and N-methyliminodiacetic acid in a round-bottom flask.

  • Add a solvent such as DMSO.

  • Heat the mixture, often to temperatures above 100 °C, under a Dean-Stark apparatus to remove water.

  • Continue heating until the reaction is complete (typically monitored by the cessation of water collection).

  • Cool the reaction mixture and isolate the MIDA boronate product, often by precipitation or crystallization.[7][8]

Reaction Pathways and Workflows

Visualizing the reaction mechanisms and experimental procedures can aid in understanding and executing these chemical transformations.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regenerated Catalyst Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Aryl Halide\n(Ar-X) Aryl Halide (Ar-X) Aryl Halide\n(Ar-X)->Oxidative\nAddition Boronic Acid Derivative\n(Ar'-BY2) Boronic Acid Derivative (Ar'-BY2) Boronic Acid Derivative\n(Ar'-BY2)->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reagents Combine Aryl Halide, Boronic Acid Derivative, Catalyst, and Base Inert Atmosphere Establish Inert Atmosphere (Ar/N2) Combine Reagents->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heat & Stir Heat and Stir (e.g., 80-110 °C) Add Solvent->Heat & Stir Monitor Progress Monitor by TLC or LC-MS Heat & Stir->Monitor Progress Cool & Dilute Cool to RT and Dilute Monitor Progress->Cool & Dilute Reaction Complete Aqueous Wash Wash with Water and Brine Cool & Dilute->Aqueous Wash Dry & Concentrate Dry Organic Layer and Concentrate Aqueous Wash->Dry & Concentrate Purify Purify by Column Chromatography Dry & Concentrate->Purify Product Product Purify->Product

General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

While this compound is a competent reagent for introducing a functionalized fluoro-aromatic moiety, researchers have several viable alternatives at their disposal. Positional isomers can offer different reactivity profiles that may be advantageous for specific substrates. For applications requiring enhanced stability, ease of handling, and potentially improved yields in challenging coupling reactions, potassium trifluoroborates and MIDA boronates present compelling advantages. The choice of reagent will ultimately depend on the specific synthetic context, including the nature of the coupling partners, desired reaction conditions, and the overall complexity of the synthetic route. Careful consideration of these alternatives can lead to more efficient and robust synthetic strategies in drug discovery and materials science.

References

A Comparative Guide to the Synthetic Utility of 2-Methoxycarbonyl-3-fluorophenylboronic Acid and Its Analogs in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic utility of 2-Methoxycarbonyl-3-fluorophenylboronic acid, a commercially available, functionalized building block for modern organic synthesis. Due to a lack of detailed, published case studies for this specific reagent, this guide presents a comprehensive examination of its close structural analogs in the context of the Suzuki-Miyaura cross-coupling reaction. The data herein serves to benchmark the expected performance of this compound against other relevant boronic acids, offering valuable insights for reaction design and optimization in pharmaceutical and materials science research.

Introduction to this compound

This compound (CAS No. 1256355-33-5 / 1315476-07-3) is a bi-functional reagent of significant interest in medicinal chemistry. The presence of a fluorine atom and a methoxycarbonyl group on the phenylboronic acid scaffold imparts unique electronic properties and provides a handle for further chemical modification. The electron-withdrawing nature of these substituents can influence the pKa of the boronic acid, potentially enhancing its reactivity and stability in cross-coupling reactions. This strategic functionalization makes it a valuable precursor for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active compounds.

Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Analysis

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. The performance of a boronic acid in this reaction is highly dependent on its structure, the coupling partner, and the reaction conditions. To provide a reliable benchmark, this section compares the performance of various functionalized phenylboronic acids in standardized Suzuki-Miyaura coupling reactions.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Boronic Acids with Pyridine-2-sulfonyl fluoride (PyFluor)

This table presents the yields for the synthesis of 2-arylpyridines from the coupling of a standardized electrophile, PyFluor, with a range of heteroaryl and aryl boronic acids. This allows for a direct comparison of the inherent reactivity of the boronic acid partners under consistent reaction conditions.

Boronic Acid/EsterCoupling PartnerProductYield (%)
2-Thiopheneboronic acidPyFluor2-(Thiophen-2-yl)pyridine89
2-Furanboronic acidPyFluor2-(Furan-2-yl)pyridine75
4-Methoxyphenylboronic acidPyFluor2-(4-Methoxyphenyl)pyridine66
3-Methoxyphenylboronic acidPyFluor2-(3-Methoxyphenyl)pyridine58
Phenylboronic acidPyFluor2-Phenylpyridine55
4-Fluorophenylboronic acidPyFluor2-(4-Fluorophenyl)pyridine45
3-Pyridylboronic acid pinacol esterPyFluor2-(Pyridin-3-yl)pyridine35
4-Pyridylboronic acid pinacol esterPyFluor2-(Pyridin-4-yl)pyridine31

Reaction Conditions: PyFluor (0.3 mmol), boronic acid or ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), in dioxane at 100 °C.

Based on this data, it can be inferred that this compound, with its electron-withdrawing substituents, would likely exhibit reactivity in the moderate range, comparable to or slightly lower than 4-Fluorophenylboronic acid, depending on the specific steric and electronic effects in the transition state.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and adaptation in a research setting. Below are representative protocols for a standard Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with a phenylboronic acid.

Materials:

  • Aryl halide (1.0 equiv)

  • Phenylboronic acid (e.g., this compound) (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the phenylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous and degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Visualization of Reaction Mechanisms and Workflows

Understanding the underlying processes in a chemical synthesis is critical for troubleshooting and optimization. The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_complex Ar-Pd(II)-X L2 oxidative_addition->pdII_complex transmetalation Transmetalation pdII_complex->transmetalation biaryl_pd_complex Ar-Pd(II)-Ar' L2 transmetalation->biaryl_pd_complex reductive_elimination Reductive Elimination biaryl_pd_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' (Biaryl Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 + Base borate_salt [Ar'-B(OH)3]⁻ boronic_acid->borate_salt Activation borate_salt->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to flask - Inert atmosphere start->setup reaction Heating & Stirring (e.g., 80-110 °C) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Dilute with solvent - Wash with water/brine monitoring->workup Complete purification Purification: - Dry organic layer - Concentrate - Column chromatography workup->purification product Pure Biaryl Product purification->product

Caption: A general experimental workflow for Suzuki-Miyaura coupling.

Application in Biosensing: Glucose-Responsive Insulin Delivery

Phenylboronic acids are not only valuable in synthesis but also in the development of "smart" biomedical systems. The ability of the boronic acid moiety to reversibly bind with diols, such as glucose, forms the basis of glucose-responsive insulin delivery systems. This is a critical area of research for the management of diabetes.

In such a system, a phenylboronic acid derivative is conjugated to insulin. At normal blood glucose levels, the modified insulin may be designed to be in a less active, aggregated, or bound state. When blood glucose levels rise, the glucose molecules compete for binding to the boronic acid. This binding event can trigger a conformational change, an increase in solubility, or the release from a carrier, thereby activating the insulin and lowering blood glucose. The electron-withdrawing fluorine and methoxycarbonyl groups in this compound would lower the pKa of the boronic acid, making this interaction effective at physiological pH.

Glucose_Responsive_Insulin cluster_low_glucose Low Blood Glucose cluster_high_glucose High Blood Glucose cluster_response Physiological Response insulin_inactive PBA-Modified Insulin (Inactive/Bound State) glucose Glucose insulin_inactive->glucose Competitive Binding insulin_active Active Insulin glucose->insulin_active Release pba_glucose_complex PBA-Glucose Complex glucose->pba_glucose_complex glucose_uptake Cellular Glucose Uptake insulin_active->glucose_uptake blood_glucose_lowered Blood Glucose Lowered glucose_uptake->blood_glucose_lowered

Caption: Glucose-responsive release mechanism of PBA-modified insulin.

Safety Operating Guide

Proper Disposal of 2-Methoxycarbonyl-3-fluorophenylboronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the scientific community, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of 2-Methoxycarbonyl-3-fluorophenylboronic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound, like other boronic acid derivatives, should be regarded as hazardous waste.[1] Under no circumstances should this chemical or its empty containers be discarded in regular trash or poured down the drain.[1][2]

All handling of this substance and its associated waste must be carried out within a certified chemical fume hood.[1] Appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.[3][4][5][6][7][8]

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[1]
Hand Protection Nitrile or neoprene gloves. Double gloving is recommended.[1]
Body Protection A fully fastened lab coat that covers the arms.[1]
Footwear Closed-toe shoes.[1]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to treat it as hazardous chemical waste.[1]

Waste Segregation and Collection:
  • Designated Waste Containers: Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1] High-density polyethylene (HDPE) or glass containers are suitable choices.[8]

  • Labeling: All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1][8] The label should also indicate that it is a halogenated organic compound.

Solid Waste Disposal:
  • Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weighing paper, pipette tips, and absorbent pads, must be collected as solid hazardous waste.[1][8]

  • Container Management: Place these materials in the designated solid hazardous waste container. Ensure the container is kept closed except when adding waste.[8]

Liquid Waste Disposal:
  • Unused Solutions: Any unused solutions containing this compound should be collected in a designated liquid hazardous waste container.

  • Solvent Rinses: When rinsing glassware, the initial rinses with an organic solvent should be collected as halogenated organic waste.[9]

  • Aqueous Rinses: Subsequent aqueous rinses should also be collected as hazardous waste. Do not dispose of any rinsate down the drain.[1]

Decontamination of Empty Containers:
  • Triple Rinsing: Empty containers that previously held this compound must be decontaminated by triple-rinsing with a suitable solvent (e.g., methanol or acetone).[8][10]

  • Rinsate Collection: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[8][10]

  • Final Disposal: Once properly decontaminated, the empty container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic.

Waste Storage and Pickup:
  • Storage: Store sealed and labeled waste containers in a designated and secure satellite accumulation area. This area should be well-ventilated and away from general laboratory traffic.[1][8]

  • Segregation: Ensure that the halogenated waste is segregated from non-halogenated waste streams to facilitate proper disposal and potentially reduce disposal costs.[9][11] Do not mix with incompatible chemicals, such as strong oxidizing agents or strong acids.[5][8]

  • Institutional Procedures: Adhere to your institution's specific protocols for hazardous waste pickup and disposal. Contact your Environmental Health and Safety (EHS) department for guidance.[1][10]

Disposal Workflow Diagram

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start Handling 2-Methoxycarbonyl- 3-fluorophenylboronic acid solid_waste Contaminated Solids (Gloves, Paper, etc.) start->solid_waste liquid_waste Unused Solutions & Solvent Rinses start->liquid_waste empty_container Empty Stock Container start->empty_container solid_container Labelled Solid Hazardous Waste Container (Halogenated) solid_waste->solid_container liquid_container Labelled Liquid Hazardous Waste Container (Halogenated) liquid_waste->liquid_container triple_rinse Triple Rinse Container empty_container->triple_rinse storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage rinsate_collection Collect Rinsate in Liquid Waste Container triple_rinse->rinsate_collection decontaminated_container Dispose of Decontaminated Container triple_rinse->decontaminated_container rinsate_collection->liquid_container pickup Arrange for Pickup by Institutional EHS storage->pickup final_disposal Professional Waste Disposal Facility pickup->final_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 2-Methoxycarbonyl-3-fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Methoxycarbonyl-3-fluorophenylboronic acid. Adherence to these protocols is essential for ensuring laboratory safety and proper disposal.

Essential Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are required. A full-face shield is recommended when there is a risk of splashing.[1]To protect eyes from contact, which can cause serious irritation.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn.[1][3]To prevent skin contact and potential irritation.[1][3]
Body Protection A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[1]To protect skin from accidental splashes or spills.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3][4] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]To prevent respiratory tract irritation.[1][2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is critical for minimizing exposure and ensuring a safe working environment.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.[1]

    • Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]

    • Maintain a clean and uncluttered workspace.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Avoid all personal contact, including the inhalation of dust or vapors.[1]

    • Keep the container of this compound tightly closed when not in use.[3]

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.[3]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling and before breaks.[1][3]

    • Clean the work area to remove any residual chemical.

    • Remove and properly dispose of contaminated PPE.

Emergency Procedures

In the event of exposure or a spill, follow these steps:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][6]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[5]

  • Spill: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid raising dust.[1] Ensure the area is well-ventilated.[1]

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1]

  • Waste Collection: Collect contaminated materials in a designated, labeled, and sealed container for hazardous waste.[1]

  • Disposal Method: Do not pour waste down the drain.[1] Dispose of chemical waste through a licensed professional waste disposal service in accordance with federal, state, and local regulations.[4][7]

Below is a workflow diagram for the safe handling of this compound.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep1 Verify accessible safety shower and eyewash station prep2 Ensure work is in a chemical fume hood prep1->prep2 prep3 Prepare a clean workspace prep2->prep3 ppe Don all required PPE prep3->ppe Proceed to handling handle Handle chemical, avoiding dust and contact ppe->handle store Keep container tightly closed when not in use handle->store wash Wash hands thoroughly store->wash Complete handling clean Clean workspace wash->clean dispose_ppe Dispose of contaminated PPE clean->dispose_ppe collect_waste Collect all waste in a labeled, sealed container dispose_ppe->collect_waste Manage waste dispose_waste Dispose through a licensed hazardous waste service collect_waste->dispose_waste

Caption: Safe handling workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.